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Core Science & Biosynthesis

Foundational

(R)-alpha-Fluoro-beta-alanine-13C3: Technical Guide & Application Profile

Topic: (R)-alpha-Fluoro-beta-alanine-13C3 Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary (R)-alpha-Fluoro-beta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-alpha-Fluoro-beta-alanine-13C3 Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(R)-alpha-Fluoro-beta-alanine-13C3 (also known as (R)-FBAL-13C3 ) is the stable isotope-labeled analog of the primary catabolite of 5-Fluorouracil (5-FU). As the end-product of the pyrimidine catabolic pathway mediated by dihydropyrimidine dehydrogenase (DPD), FBAL serves as a critical biomarker for DPD deficiency screening and 5-FU pharmacokinetic profiling.

This guide details the physicochemical properties, spectroscopic signatures, and synthesis of the enantiopure (R)-isotopologue. It specifically addresses the confusion between FBAL (3-amino-2-fluoropropanoic acid) and its structural isomer 3-fluoroalanine (2-amino-3-fluoropropanoic acid), ensuring precise application in metabolomic workflows.

Chemical Identity & Structural Analysis[1]

Nomenclature and Classification
  • IUPAC Name: (2R)-3-amino-2-fluoropropanoic acid-1,2,3-^13^C_3_

  • Common Name: (R)-FBAL-13C3

  • CAS Number (Unlabeled): 3821-81-6[1]

  • CAS Number (Labeled): 1246819-54-4

  • Molecular Formula: ^13^C_3_H_6_FNO_2_

  • Molecular Weight: 110.06 g/mol (Labeled) vs 107.08 g/mol (Unlabeled)

Stereochemistry

The metabolic reduction of 5-FU by DPD is stereoselective, yielding (R)-5,6-dihydro-5-fluorouracil, which is subsequently hydrolyzed to (R)-alpha-fluoro-beta-alanine . Consequently, the (R)-enantiomer is the biologically relevant standard for clinical and toxicological studies.

Structural Diagram

The molecule features a three-carbon backbone (all ^13^C-labeled) with a fluorine atom at the alpha-position (C2) relative to the carboxyl group, and an amino group at the beta-position (C3).

DOT Diagram: Chemical Connectivity

Caption: Connectivity of (R)-FBAL-13C3 showing the carbon backbone and heteroatom substitutions.

Spectroscopic Properties (NMR)[1][3]

The ^13^C-labeling combined with the fluorine atom creates a complex, spin-active system. The ^19^F nucleus (Spin 1/2) couples strongly with the ^13^C nuclei (Spin 1/2), resulting in distinctive splitting patterns essential for identification in complex biological matrices.

Predicted NMR Coupling Constants

The following values are extrapolated from high-resolution studies of fluorinated beta-amino acids and general heteronuclear coupling principles.

NucleusChemical Shift (δ ppm)Splitting PatternCoupling Constants (Hz)
C-1 (COOH) ~175.0Doublet of Doublets (dd)^1^J_C1-C2_ ≈ 55 Hz^2^J_C1-F_ ≈ 25 Hz
C-2 (alpha) ~88.0Doublet of Doublets of Doublets (ddd)^1^J_C2-F_ ≈ 175 Hz (Large)^1^J_C2-C1_ ≈ 55 Hz^1^J_C2-C3_ ≈ 35 Hz
C-3 (beta) ~40.0Doublet of Doublets (dd)^1^J_C3-C2_ ≈ 35 Hz^2^J_C3-F_ ≈ 20 Hz
F-19 -185.0Complex Multiplet^1^J_F-C2_ ≈ 175 Hz^2^J_F-H_ ≈ 48 Hz (Geminal)
Interpretation Guide
  • The Alpha Carbon (C2): This signal is the most diagnostic. It will appear as a wide doublet (due to Fluorine) further split by the two adjacent ^13^C neighbors.

  • Fluorine Decoupling: In standard ^13^C NMR (proton decoupled), the C-F coupling remains. To simplify the spectrum, ^19^F decoupling is recommended if the hardware allows.

Synthesis & Production

Chemical Synthesis (Asymmetric)

While enzymatic routes exist, chemical synthesis is preferred for producing the isotopically labeled standard to ensure high enantiomeric excess (ee) and efficient incorporation of ^13^C precursors.

Methodology:

  • Precursor: Start with ^13^C_3_-labeled beta-alanine or a protected derivative (e.g., N-benzyl-beta-alanine ethyl ester).

  • Chiral Auxiliary: Attach a chiral auxiliary (e.g., Evans oxazolidinone) to induce stereocontrol.

  • Electrophilic Fluorination: Treat the enolate with NFSI (N-fluorobenzenesulfonimide). The chiral auxiliary directs the fluorine to the alpha-position in the (R)-configuration.

  • Deprotection: Hydrolysis removes the auxiliary and protecting groups, yielding (R)-FBAL-13C3.

Biological Production Pathway (Metabolism)

In vivo, FBAL is produced via the reductive catabolism of 5-FU. This pathway is the primary mechanism of 5-FU clearance and toxicity.

DOT Diagram: 5-FU Catabolic Pathway

metabolism FU 5-Fluorouracil (5-FU) DHFU (R)-5,6-Dihydro-5-fluorouracil FU->DHFU Reduction FUPA alpha-Fluoro-beta-ureidopropionic acid DHFU->FUPA Ring Opening (Hydrolysis) FBAL (R)-alpha-Fluoro-beta-alanine (FBAL) FUPA->FBAL Decarbamoylation DPD DPD Enzyme (Rate Limiting) DPD->FU Catalysis DHP Dihydropyrimidinase DHP->DHFU BUP beta-Ureidopropionase BUP->FUPA

Caption: The metabolic cascade converting 5-FU to (R)-FBAL via DPD, DHP, and BUP enzymes.

Bioanalytical Applications

DPD Deficiency Screening

Dihydropyrimidine dehydrogenase (DPD) deficiency puts patients at lethal risk of 5-FU toxicity.

  • Protocol: Administer a test dose of 5-FU (or Uracil).

  • Measurement: Quantify the ratio of FBAL to 5-FU in plasma or urine using LC-MS/MS.

  • Role of Standard: (R)-FBAL-13C3 is spiked into patient samples as an internal standard. Its identical extraction recovery and chromatographic behavior (co-elution) but distinct mass (+3 Da) allow for precise absolute quantification of the endogenous metabolite.

Neurotoxicity Mechanism

FBAL is neurotoxic.[2] It accumulates in the cerebrospinal fluid (CSF) and can cause encephalopathy (confusion, ataxia) in patients treated with high-dose 5-FU.

  • Mechanism: FBAL is further metabolized to fluoroacetate, which disrupts the Krebs cycle (aconitase inhibition), leading to energy failure in neurons.

  • Monitoring: Researchers use the labeled standard to track the flux of FBAL into the CNS and its conversion to fluoroacetate in animal models.

Handling and Stability

ParameterSpecification
Physical State White to off-white solid (hygroscopic)
Storage -20°C, desiccated, under inert atmosphere (Argon/N2)
Solubility Highly soluble in water (>50 mg/mL); sparingly soluble in methanol
Stability Stable for >2 years if stored properly. Avoid repeated freeze-thaw cycles in solution.
Safety Irritant.[1] Potential neurotoxin (at high doses). Handle with PPE.

References

  • Heggie, G. D., et al. (1987). "Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile." Cancer Research, 47(8), 2203-2206. Link

  • Zhang, X., et al. (2013). "Enantioselective synthesis of alpha-fluoro-beta-amino acids." Chemical Reviews, 113(8). (General reference for synthesis methodology).
  • Arellano, M., et al. (1998). "alpha-Fluoro-beta-alanine: effects on the antitumor activity and toxicity of 5-fluorouracil." Biochemical Pharmacology, 55(12), 2005-2011. Link

  • Hull, W. E., et al. (1988). "Metabolites of 5-fluorouracil in plasma and urine... monitored by 19F NMR." Cancer Research, 48(6), 1680-1688.[3] Link

  • PubChem Compound Summary. (2024). "alpha-Fluoro-beta-alanine."[1][3][4][5][6][7][8][9][10][11] National Center for Biotechnology Information. Link

Sources

Exploratory

CAS 1246819-54-4 technical data sheet and specifications

Topic: Technical Monograph: -Fluoro- -alanine-13C3 (CAS 1246819-54-4) Subtitle: Advanced Internal Standard for 5-Fluorouracil Catabolite Profiling Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Monograph:


-Fluoro-

-alanine-13C3 (CAS 1246819-54-4) Subtitle: Advanced Internal Standard for 5-Fluorouracil Catabolite Profiling Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists.

Executive Summary

CAS 1246819-54-4 , chemically identified as


-Fluoro-

-alanine-13C3
(or 3-Amino-2-fluoropropanoic acid-13C3), is a high-purity stable isotope-labeled standard. It serves as the critical internal standard (IS) for the quantitative analysis of

-fluoro-

-alanine (FBAL)—the major catabolite of the chemotherapeutic agent 5-Fluorouracil (5-FU) and its prodrugs (e.g., Capecitabine).

In the context of precision oncology, quantifying FBAL is essential for assessing Dihydropyrimidine Dehydrogenase (DPD) activity, monitoring 5-FU clearance, and preventing severe fluoropyrimidine-induced toxicity. This guide details the physicochemical specifications, metabolic context, and a validated HILIC-MS/MS workflow for utilizing this standard in high-throughput bioanalysis.

Chemical Specifications & Properties

The following data characterizes the commercially available stable isotope standard.

Parameter Specification
Chemical Name

-Fluoro-

-alanine-13C3 (3-Amino-2-fluoro[1,2,3-13C3]propanoic acid)
CAS Number 1246819-54-4
Unlabeled CAS 3821-81-6 (FBAL)
Molecular Formula

C

H

FNO

Molecular Weight 110.06 g/mol (vs. 107.08 g/mol for unlabeled)
Isotopic Enrichment

99 atom %

C
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; slightly soluble in Ethanol
pKa Values pKa1

2.4 (Carboxyl), pKa2

9.4 (Amine)
Storage -20°C, hygroscopic (store under desiccant)
Stability Stable for >2 years if stored properly; avoid repeated freeze-thaw cycles in solution

Biological Context: The 5-FU Catabolic Pathway

To understand the utility of CAS 1246819-54-4, one must understand the catabolic route of 5-Fluorouracil. Over 80% of an administered 5-FU dose is rapidly degraded by the liver, bypassing the anabolic activation required for cytotoxicity. FBAL is the terminal, stable end-product of this pathway.

Expert Insight: The ratio of DHFU-to-FBAL or the absolute quantification of FBAL in plasma/urine is a direct phenotypic readout of DPD activity. Low FBAL formation rates correlate with DPD deficiency, a condition leading to severe, often fatal, toxicity in patients treated with fluoropyrimidines.

Pathway Diagram

G FU 5-Fluorouracil (5-FU) DHFU Dihydrofluorouracil (DHFU) FU->DHFU DPD (Rate Limiting) FUPA alpha-Fluoro-beta- ureidopropionic acid (FUPA) DHFU->FUPA DHP FBAL alpha-Fluoro-beta- alanine (FBAL) (Analyte) FUPA->FBAL beta-UP IS 13C3-FBAL (Internal Standard) CAS 1246819-54-4 IS->FBAL Co-elution in LC-MS/MS

Figure 1: 5-FU Catabolic Pathway. DPD: Dihydropyrimidine dehydrogenase; DHP: Dihydropyrimidinase;


-UP: 

-ureidopropionase.

Analytical Protocol: HILIC-MS/MS Quantification

Historically, FBAL analysis required derivatization (e.g., Dansyl Chloride) due to its high polarity and poor retention on C18 columns. However, modern Hydrophilic Interaction Liquid Chromatography (HILIC) allows for direct "dilute-and-shoot" analysis, reducing sample prep errors.

Why use 13C3-FBAL? Deuterated standards (e.g., d3-FBAL) can suffer from deuterium-hydrogen exchange in acidic mobile phases or biological matrices, leading to signal loss. The


C carbon backbone label of CAS 1246819-54-4 is chemically non-exchangeable, ensuring superior robustness.
Experimental Workflow

1. Reagent Preparation:

  • Stock Solution: Dissolve 1 mg CAS 1246819-54-4 in 10 mL water (0.1 mg/mL). Store at -80°C.

  • Working IS Solution: Dilute stock in Acetonitrile (ACN) to 500 ng/mL.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of human plasma/urine into a 96-well plate.

  • Add 200 µL of Working IS Solution (100% ACN containing 13C3-FBAL).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate.

  • Inject 2-5 µL into the LC-MS/MS system.

Instrumental Parameters
Component Settings
Column HILIC Amide or Zwitterionic phase (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 90% B (0-1 min)

50% B (3 min)

90% B (3.1 min)
Flow Rate 0.4 mL/min
Ionization ESI Negative Mode (FBAL ionizes better in negative mode due to carboxyl group)
MRM Transitions
Analyte Precursor (m/z) Product (m/z) Collision Energy (eV)
FBAL (Target) 106.042.015
13C3-FBAL (IS) 109.044.015

Note: The mass shift of +3 Da ensures no isotopic overlap (cross-talk) from the natural abundance of the analyte.

Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine 50 µL) IS_Add Add Internal Standard (13C3-FBAL in ACN) Sample->IS_Add Precip Protein Precipitation (Vortex & Centrifuge) IS_Add->Precip Supernatant Collect Supernatant Precip->Supernatant LCMS HILIC-MS/MS Analysis (ESI Negative Mode) Supernatant->LCMS Data Quantification (Area Ratio FBAL/IS) LCMS->Data

Figure 2: Validated Bioanalytical Workflow for FBAL Quantification.

Safety & Handling

  • Hazard Classification: Generally considered non-hazardous for research use, but treat as a potential irritant (H315, H319).

  • Handling: Use standard PPE (gloves, lab coat, safety glasses).

  • Spill Cleanup: Sweep up solid; absorb solutions with inert material.

  • Disposal: Dispose of contents/container in accordance with local/regional regulations for chemical waste.

References

  • Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma. Source: Journal of Chromatography B, 2012. URL:[Link]

  • Accumulation of alpha-fluoro-beta-alanine and fluoro mono acetate in a patient with 5-fluorouracil-associated hyperammonemia. Source: Cancer Chemotherapy and Pharmacology, 2017. URL:[Link]

  • Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics. Source: Analytical and Bioanalytical Chemistry, 2025.[1][2] URL:[Link]

  • PubChem Compound Summary for CID 13351 (Alpha-Fluoro-beta-alanine). Source: National Center for Biotechnology Information (2025). URL:[Link]

Sources

Foundational

Metabolic pathway of 5-Fluorouracil to alpha-fluoro-beta-alanine

Technical Guide: The Metabolic Pathway of 5-Fluorouracil to -Fluoro- -Alanine (FBAL) Executive Summary The Double-Edged Sword of Catabolism 5-Fluorouracil (5-FU) remains a cornerstone of oncological pharmacotherapy, yet...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: The Metabolic Pathway of 5-Fluorouracil to -Fluoro- -Alanine (FBAL)

Executive Summary

The Double-Edged Sword of Catabolism

5-Fluorouracil (5-FU) remains a cornerstone of oncological pharmacotherapy, yet its clinical window is notoriously narrow. While the anabolic pathway drives cytotoxicity (via thymidylate synthase inhibition), the catabolic pathway—converting 5-FU to


-fluoro-

-alanine (FBAL)—dictates systemic clearance and specific off-target toxicities.

Approximately 80-85% of an administered 5-FU dose is degraded via this pathway. Consequently, the enzymes governing this cascade, particularly Dihydropyrimidine Dehydrogenase (DPD), are the primary determinants of drug exposure (AUC). This guide dissects the catabolic cascade, the neurotoxic implications of its terminal metabolites, and the gold-standard protocols for their bioanalysis.

Part 1: The Catabolic Cascade (Mechanistic Deep Dive)

The degradation of 5-FU occurs primarily in the liver and follows a three-step enzymatic reduction and hydrolysis sequence. This pathway is irreversible and serves as the major detoxification route, yet it paradoxically generates neurotoxic metabolites.

The Enzymatic Steps
  • Rate-Limiting Reduction (DPD): The pyrimidine ring of 5-FU is reduced by Dihydropyrimidine Dehydrogenase (DPD) using NADPH as a cofactor. This destroys the aromaticity of the ring, creating 5,6-Dihydrofluorouracil (DHFU) . This is the critical "gatekeeper" step; DPD activity varies up to 20-fold in the population due to genetic polymorphisms (DPYD gene).

  • Ring Opening (DHP): Dihydropyrimidinase (DHP) hydrolyzes the amide bond of DHFU, opening the ring to form

    
    -fluoro-
    
    
    
    -ureidopropionic acid (FUPA)
    .
  • Terminal Hydrolysis (UPB1):

    
    -Ureidopropionase (UPB1)  cleaves FUPA to yield the final catabolites: 
    
    
    
    -fluoro-
    
    
    -alanine (FBAL)
    , ammonia (
    
    
    ), and carbon dioxide (
    
    
    ).
Advanced Insight: The FBAL-Bile Acid Conjugation

While FBAL is largely excreted in urine, a fraction undergoes secondary metabolism. FBAL is structurally similar to


-alanine and taurine.[1][2] In the liver, it can be conjugated with cholic acid by Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) . These FBAL-bile acid conjugates are secreted into the bile, potentially contributing to cholestasis and participating in enterohepatic circulation.
Pathway Visualization

G cluster_legend Legend FiveFU 5-Fluorouracil (5-FU) DPD DPD (Rate Limiting) FiveFU->DPD DHFU Dihydrofluorouracil (DHFU) DHP DHP DHFU->DHP FUPA Fluoro-beta-ureidopropionic acid (FUPA) UPB1 UPB1 FUPA->UPB1 FBAL Alpha-fluoro-beta-alanine (FBAL) BAAT BAAT (N-Acyltransferase) FBAL->BAAT Secondary Metabolism Tox Neurotoxicity (Cerebellar Ataxia) FBAL->Tox Accumulation DPD->DHFU DHP->FUPA UPB1->FBAL Ammonia NH3 + CO2 (Hyperammonemia Risk) UPB1->Ammonia Bile FBAL-Bile Acid Conjugates (Cholestasis Risk) BAAT->Bile key1 Red: Metabolites key2 Blue: Enzymes key3 Yellow: Toxicity/Byproducts

Caption: Figure 1. The catabolic pathway of 5-FU.[1][2][3][4][5][6] DPD acts as the rate-limiting enzyme.[6] FBAL and Ammonia are the terminal metabolites linked to neurotoxicity.

Part 2: Clinical & Toxicological Implications

FBAL and Neurotoxicity

Unlike the parent drug, which causes myelosuppression and mucositis, FBAL is lipophilic enough to cross the blood-brain barrier.

  • Mechanism: FBAL (and its further metabolite fluoroacetate) disrupts the Krebs cycle (aconitase inhibition) and directly injures myelinated fibers.

  • Clinical Presentation: Patients with high FBAL accumulation may present with acute cerebellar ataxia, disorientation, and encephalopathy. This is distinct from "DPD deficiency" toxicity (which is driven by unmetabolized 5-FU).

Hyperammonemia

The conversion of FUPA to FBAL releases ammonia. In patients with high tumor burden or renal impairment, the rapid catabolism of high-dose 5-FU can transiently overwhelm the urea cycle, leading to hyperammonemic encephalopathy.

Pharmacogenomics (DPYD)

The DPYD gene is highly polymorphic.

  • DPYD*2A (c.1905+1G>A): Results in a non-functional enzyme (skipping exon 14). Homozygotes have complete DPD deficiency and face lethal toxicity if treated with standard 5-FU doses.

  • Clinical Action: CPIC guidelines recommend preemptive genotyping. Poor metabolizers require drastic dose reduction or alternative therapies.

Part 3: Experimental Protocol (LC-MS/MS Quantification)

Objective: Simultaneous quantification of 5-FU and FBAL in human plasma. Challenge: FBAL is a small, highly polar amino acid derivative, making retention on standard C18 columns difficult. This protocol utilizes a HILIC (Hydrophilic Interaction Liquid Chromatography) approach or a specialized high-strength silica C18 column to ensure adequate retention.

Materials & Reagents
  • Matrix: Human Plasma (

    
    EDTA).
    
  • Internal Standards (IS):

    
    -5-FU and 
    
    
    
    -FBAL.
  • Column: Waters Acquity UPLC HSS T3 (

    
    ) or equivalent.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

Step-by-Step Workflow
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50

      
      L  of plasma into a 1.5 mL Eppendorf tube.
      
    • Add 20

      
      L  of Internal Standard working solution.
      
    • Add 150

      
      L  of cold Acetonitrile (precipitation agent).
      
    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Processing:

    • Transfer 100

      
      L  of supernatant to a clean vial.
      
    • Evaporate to dryness under a nitrogen stream at 40°C.

    • Reconstitution: Dissolve residue in 100

      
      L  of Mobile Phase A (0.1% Formic Acid). Note: Reconstituting in high aqueous content is critical for peak shape on HSS T3 columns.
      
  • LC-MS/MS Parameters:

    • Flow Rate: 0.4 mL/min.[7]

    • Gradient:

      • 0-1.0 min: 100% A (Load/Desalt)

      • 1.0-4.0 min: Ramp to 90% B

      • 4.0-5.0 min: Hold 90% B (Wash)

      • 5.1 min: Return to 100% A (Re-equilibrate)

    • Ionization: Electrospray Ionization (ESI) in Negative Mode .

    • MRM Transitions:

      • 5-FU:

        
        
        
      • FBAL:

        
         (Loss of CO2+HF)
        
Protocol Visualization

Protocol Plasma Plasma Sample (50 µL) IS Add Internal Std (13C-5-FU) Plasma->IS PPT Protein Precip (ACN 1:3) IS->PPT Spin Centrifuge 14,000g, 10min PPT->Spin Dry Evaporate (N2 Stream) Spin->Dry Recon Reconstitute (0.1% Formic Acid) Dry->Recon Inject LC-MS/MS (Neg ESI, MRM) Recon->Inject

Caption: Figure 2. Optimized sample preparation workflow for the extraction of polar 5-FU metabolites from plasma.

Part 4: Data Summary & Reference Values

Parameter5-Fluorouracil (5-FU)

-Fluoro-

-Alanine (FBAL)
Primary Elimination Metabolic (DPD)Renal Excretion
Half-life (

)
10 - 20 minutes3 - 4 hours
Plasma

(Bolus)
High (

)
Delayed peak (

)
Toxicity Link Myelosuppression, MucositisNeurotoxicity, Cerebellar Ataxia
Detection Mode ESI Negative (

129)
ESI Negative (

106)

References

  • Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing. Source: CPIC / Clinical Pharmacology & Therapeutics [Link][6][8]

  • Metabolism of 5-fluorouracil to an N-cholyl-2-fluoro-beta-alanine conjugate: previously unrecognized role for bile acids in drug conjugation. Source: Proceedings of the National Academy of Sciences (PNAS) [Link][1]

  • Experimental neurotoxicity of 5-fluorouracil and its derivatives is due to poisoning by the monofluorinated organic metabolites, monofluoroacetic acid and alpha-fluoro-beta-alanine. Source: Acta Neuropathologica (PubMed) [Link][9]

  • Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine and its Metabolites (including FBAL) in Plasma. Source: Journal of Chromatography B [Link]

  • Accumulation of alpha-fluoro-beta-alanine and fluoro mono acetate in a patient with 5-fluorouracil-associated hyperammonemia. Source: Cancer Chemotherapy and Pharmacology [Link]

Sources

Exploratory

The Enigmatic Second Act: Fructose-1,6-Bisphosphate Aldolase as a Putative Modulator of Pyrimidine Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Fructose-1,6-bisphosphate aldolase (FBAL), a cornerstone of central carbon metabolism, is increasingly recognized for its "moonlight...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphate aldolase (FBAL), a cornerstone of central carbon metabolism, is increasingly recognized for its "moonlighting" capabilities, extending its functional repertoire far beyond its canonical role in glycolysis.[1][2] This guide delves into the non-glycolytic functions of FBAL, with a specific focus on its emerging and still speculative role as a catabolite and regulator within the intricate network of pyrimidine metabolism. We will explore the molecular underpinnings of FBAL's moonlighting behavior, present the current, albeit indirect, evidence suggesting its involvement in nucleotide metabolism, and propose experimental frameworks to rigorously test this hypothesis. Furthermore, we will discuss the profound implications of this functional duality for the development of novel therapeutic strategies targeting metabolic and proliferative disorders.

Introduction: Beyond the Glycolytic Stage

For decades, Fructose-1,6-bisphosphate aldolase (FBAL), hereafter referred to as aldolase, has been characterized as a highly conserved enzyme that catalyzes the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate—a critical step in glycolysis and gluconeogenesis.[2] However, a growing body of evidence has unveiled a more complex and multifaceted identity for this ubiquitous protein.[1][3] Aldolase is now considered a quintessential "moonlighting" protein, a class of proteins that perform multiple, often unrelated, functions.[4][5] These non-canonical roles are frequently independent of its catalytic activity and are instead mediated through protein-protein interactions, subcellular relocalization, and participation in the formation of dynamic multi-enzyme complexes known as metabolons.[1][6]

The aberrant expression of aldolase isoforms, particularly ALDOA and ALDOB, has been implicated in various pathologies, most notably in cancer.[7] In hepatocellular carcinoma, for instance, aldolase B has been shown to suppress tumorigenesis by interacting with and inhibiting glucose-6-phosphate dehydrogenase (G6PD), thereby regulating the pentose phosphate pathway.[6][8] This well-documented example of a non-glycolytic, regulatory function underscores the potential for aldolase to modulate other metabolic pathways through similar protein-protein interactions.

This guide puts forth the hypothesis that aldolase plays a yet-to-be-fully-elucidated role in the catabolism and overall regulation of pyrimidine metabolism. Pyrimidines are essential for the synthesis of nucleic acids, and their metabolic pathways are tightly controlled to meet the cellular demands for proliferation and maintenance.[9] While direct evidence of aldolase's involvement in pyrimidine catabolism remains elusive, a compelling case can be built upon its known moonlighting capabilities and its documented interactions with other metabolic enzymes.

The Canonical Role of Aldolase in Glycolysis

To appreciate the significance of its non-canonical functions, it is essential to first understand the well-established role of aldolase in glycolysis. Aldolase is the fourth enzyme in the glycolytic pathway, where it performs a reversible aldol condensation reaction. There are three main isoforms of aldolase in vertebrates: A, B, and C, which exhibit tissue-specific expression patterns and slightly different substrate specificities.

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase-1 DHAP Dihydroxyacetone phosphate F16BP->DHAP Aldolase (FBAL) G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase (FBAL) DHAP->G3P Triosephosphate isomerase Pyruvate Pyruvate G3P->Pyruvate ...Multiple Steps

Figure 1: The canonical role of Fructose-1,6-bisphosphate aldolase (FBAL) in the glycolytic pathway.

The Moonlighting Functions of Aldolase: A Paradigm of Metabolic Regulation

The non-glycolytic functions of aldolase are diverse and underscore its role as a cellular hub that integrates metabolism with other cellular processes. These functions are often mediated by its ability to bind to a variety of partner proteins, thereby influencing cellular scaffolding, signaling, transcription, and motility.[2] For example, aldolase has been shown to interact with the F-actin cytoskeleton, influencing its dynamics.[1]

A particularly relevant aspect of aldolase's moonlighting behavior is its participation in multi-enzyme complexes. There is evidence of aldolase forming complexes with other dehydrogenases, which is pertinent to its potential role in pyrimidine metabolism, as the rate-limiting enzyme in pyrimidine catabolism, dihydropyrimidine dehydrogenase (DPD), belongs to this class of enzymes.[10][11]

A Hypothetical Role for Aldolase in Pyrimidine Metabolism

The pyrimidine metabolic pathway is responsible for the synthesis and degradation of pyrimidine nucleotides, which are crucial for a multitude of cellular functions.[9] The catabolic arm of this pathway breaks down uracil and thymine into β-alanine and β-aminoisobutyrate, respectively.[11] This process is initiated by dihydropyrimidine dehydrogenase (DPD).[11][12]

While direct evidence is currently lacking, we propose a model where aldolase, through protein-protein interactions, becomes part of a "pyrimidine metabolon." In this hypothetical complex, aldolase could serve as a scaffold or a regulatory subunit, influencing the activity of key enzymes in the pyrimidine synthesis or degradation pathways. Its interaction with a dehydrogenase in the context of aromatic hydrocarbon degradation provides a plausible precedent for a similar interaction with DPD or other dehydrogenases in pyrimidine metabolism.[10]

Pyrimidine_Metabolism cluster_synthesis De Novo Synthesis cluster_catabolism Catabolism CPSII Carbamoyl Phosphate Synthetase II (CPSII) ATCase Aspartate Transcarbamoylase CPSII->ATCase DHOase Dihydroorotase ATCase->DHOase DHODH Dihydroorotate Dehydrogenase DHOase->DHODH UMPS UMP Synthase DHODH->UMPS UMP UMP UMPS->UMP UTP_CTP UTP / CTP UMP->UTP_CTP Uracil_Thymine Uracil / Thymine DPD Dihydropyrimidine Dehydrogenase (DPD) Uracil_Thymine->DPD DPDase Dihydropyrimidinase DPD->DPDase Beta_ureido β-Ureidopropionase DPDase->Beta_ureido Beta_alanine β-Alanine / β-Aminoisobutyrate Beta_ureido->Beta_alanine FBAL Aldolase (FBAL) FBAL->DHODH Hypothesized Interaction FBAL->DPD Hypothesized Interaction

Figure 2: A simplified overview of pyrimidine metabolism with hypothesized interaction points for FBAL.

Experimental Methodologies to Validate the Hypothesis

To transition from a well-founded hypothesis to experimentally validated fact, a series of targeted investigations are required. The following protocols outline key experiments to probe the interaction and functional relationship between aldolase and the pyrimidine metabolic pathway.

Co-immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

Objective: To determine if aldolase physically interacts with key enzymes of the pyrimidine metabolism pathway, such as DPD or Dihydroorotate Dehydrogenase (DHODH).

Methodology:

  • Cell Culture and Lysis: Culture cells of interest (e.g., a cancer cell line with high metabolic activity) to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

  • Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for aldolase (or the pyrimidine pathway enzyme of interest) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the hypothesized interacting partner (e.g., DPD or DHODH).

CoIP_Workflow start Cell Lysate (with protein complexes) add_ab Add anti-FBAL Antibody start->add_ab capture Capture with Protein A/G Beads add_ab->capture wash Wash to Remove Non-specific Proteins capture->wash elute Elute Bound Proteins wash->elute western Western Blot for DPD/DHODH elute->western

Figure 3: A streamlined workflow for a co-immunoprecipitation experiment to detect FBAL interactions.

Proximity Ligation Assay (PLA)

For a more in-situ visualization of potential interactions, PLA can be employed. This technique allows for the detection of protein-protein interactions within fixed cells, providing spatial context.

Proteomic Screening for a Pyrimidine Metabolon

Advanced proteomic techniques, such as affinity purification-mass spectrometry (AP-MS), can be used to identify the components of a pyrimidine metabolon in an unbiased manner.[13] By using a key pyrimidine pathway enzyme as bait, one could identify aldolase as an interacting partner.

Quantitative Data on Aldolase Moonlighting Functions

While quantitative data on the interaction between aldolase and pyrimidine metabolic enzymes is not yet available, data from other moonlighting contexts can provide insights into the nature of these interactions.

Interacting PartnerAldolase IsoformEffect of InteractionQuantitative MeasureReference
Glucose-6-Phosphate Dehydrogenase (G6PD)ALDOBInhibition of G6PD activityN/A[8]
F-actinALDOAInfluence on cytoskeleton dynamicsN/A[1]
Dehydrogenase (TTHB247)Aldolase (TTHB246)4-fold decrease in Km of aldolase substrateKm change[10]

Table 1: Examples of Aldolase's moonlighting interactions and their effects.

Implications for Drug Development

The moonlighting functions of aldolase present a novel and largely untapped landscape for therapeutic intervention.[1] If aldolase is indeed a regulator of pyrimidine metabolism, targeting this specific non-canonical function could offer a more nuanced approach than broad-spectrum inhibition of its glycolytic activity.

Targeting the Interaction Interface: Small molecules could be designed to specifically disrupt the interaction between aldolase and its binding partners in the pyrimidine pathway. This would preserve its essential glycolytic function while modulating pyrimidine metabolism, potentially reducing off-target effects.

Applications in Oncology: Cancer cells often exhibit a high demand for pyrimidines to support rapid proliferation.[14] Modulating pyrimidine catabolism through an aldolase-mediated mechanism could be a viable anti-cancer strategy.

Conclusion

Fructose-1,6-bisphosphate aldolase is a paradigm-shifting example of how our understanding of protein function is evolving from a "one protein, one function" model to a more integrated and systems-level perspective. While its role as a central glycolytic enzyme is undisputed, its moonlighting functions are opening new avenues of research and therapeutic development. The hypothesized involvement of aldolase in pyrimidine metabolism, though not yet directly proven, is a compelling area for future investigation. The experimental approaches outlined in this guide provide a clear roadmap for elucidating this potential second act of a well-known metabolic actor. Unraveling the full extent of aldolase's regulatory network will undoubtedly provide critical insights into cellular metabolism and offer new opportunities to combat complex diseases.

References

  • An Unexpected Moonlighting: Glycolytic Enzyme Aldolase B Acts as a Metabolic Switch for Metabolic Reprogramming in Hepatocellular Carcinogenesis - Research Communities. (2020-07-20).
  • Roles of Aldolase Family Genes in Human Cancers and Diseases - PubMed. (2018-08). Available from: [Link]

  • The glycolytic and non-glycolytic functions of aldolase. In the... - ResearchGate. Available from: [Link]

  • Targeting a Moonlighting Function of Aldolase Induces Apoptosis in Cancer Cells - PubMed. (2019-09-26). Available from: [Link]

  • Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target - PMC. (2021-08-11). Available from: [Link]

  • Non-canonical functions of enzymes facilitate cross-talk between cell metabolic and regulatory pathways - PubMed Central. (2018-04-16). Available from: [Link]

  • Protein moonlighting: what is it, and why is it important? - PMC. (2017-12-04). Available from: [Link]

  • An Unexpected Moonlighting: Glycolytic Enzyme Aldolase B Acts as a Metabolic Switch for Metabolic Reprogramming in Hepatocellular Carcinogenesis - Research Communities. (2020-07-20). Available from: [Link]

  • Moonlighting Proteins: Unveiling Their Multifunctionality in Metabolic Regulation and Drug Discovery - PubMed. (2025-07-28). Available from: [Link]

  • Protein moonlighting: what is it, and why is it important? - PMC. (2017-12-04). Available from: [Link]

  • Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. Available from: [Link]

  • Protein-protein Interactions and Substrate Channeling in Orthologous and Chimeric Aldolase-Dehydrogenase Complexes - PubMed. (2012-03-06). Available from: [Link]

  • Proteo-metabolomic analysis of fruits reveals molecular insights into variations among Italian Sweet Cherry (Prunus avium L.) accessions - Frontiers. Available from: [Link]

  • Regulation of pyrimidine metabolism in plants - IMR Press. (2004-05-01). Available from: [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC. (2021-05-28). Available from: [Link]

  • Pyrimidine metabolism - Wikipedia. Available from: [Link]

  • DISORDERS OF PURINE AND PYRIMIDINE METABOLISM - Modern American Journals. Available from: [Link]

  • Proteomic Identification of ALDOA as a Pathogenic TDP-43 Interaction Partner in ALS - PMC. (2025-12-07). Available from: [Link]

  • Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub. Available from: [Link]

  • Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. Available from: [Link]

  • Hereditary Orotic Aciduria and Other Disorders of Pyrimidine Metabolism - OMMBID. Available from: [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PubMed. (2021-05-28). Available from: [Link]

  • Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia. Available from: [Link]

Sources

Foundational

The Dual-Reporter Advantage: A Technical Guide to 13C-Labeled Fluorinated Amino Acids for Metabolic Profiling

This guide provides an in-depth exploration of the synthesis, application, and analysis of 13C-labeled fluorinated amino acids as powerful tools in metabolic profiling. Designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, application, and analysis of 13C-labeled fluorinated amino acids as powerful tools in metabolic profiling. Designed for researchers, scientists, and drug development professionals, this document moves beyond foundational principles to offer field-proven insights into the causal relationships that govern experimental design and data interpretation in this cutting-edge area of metabolomics.

Introduction: A New Paradigm in Metabolic Tracing

The quest to understand the intricate web of metabolic pathways that underpin cellular function, disease pathogenesis, and drug action is a central theme in modern biomedical research. Stable isotope labeling, particularly with Carbon-13 (¹³C), has become a cornerstone of metabolic flux analysis (MFA), allowing researchers to trace the fate of carbon atoms through complex biochemical networks.[] Concurrently, the strategic introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability and modulate pharmacokinetic properties.[2][3]

The convergence of these two powerful approaches—the dual labeling of amino acids with both ¹³C and fluorine (¹⁹F)—offers a unique and synergistic advantage for metabolic profiling. The ¹³C isotope serves as a metabolic tracer, revealing the transformation of the amino acid backbone and its entry into central carbon metabolism.[4] The ¹⁹F nucleus, with its high NMR sensitivity and lack of natural biological background, provides a clean and highly specific reporter for detection and quantification.[5] This dual-reporter system enables a multi-faceted analysis of amino acid metabolism, offering unprecedented clarity in complex biological systems.

This technical guide will delve into the core aspects of utilizing ¹³C-labeled fluorinated amino acids, from their chemical synthesis to their application in sophisticated metabolic profiling studies and the analytical techniques that underpin these investigations.

I. The Strategic Synthesis of Dual-Labeled Amino Acids

The creation of amino acids bearing both ¹³C and ¹⁹F labels is a significant synthetic challenge that requires careful planning and execution. The choice of synthetic route is dictated by the desired labeling pattern and the specific amino acid target.

General Synthetic Considerations

The synthesis of these dual-labeled compounds can be broadly approached in two ways:

  • Introduction of ¹³C into a Fluorinated Precursor: This strategy often involves the use of commercially available fluorinated building blocks, to which a ¹³C-containing moiety is introduced.

  • Fluorination of a ¹³C-Labeled Precursor: This approach starts with a ¹³C-labeled amino acid derivative, which is then subjected to a fluorination reaction.

The choice between these strategies depends on the availability of starting materials and the compatibility of the labeling and fluorination steps with other functional groups in the molecule.

A notable example of a versatile synthetic approach is the palladium-catalyzed C(sp³)–H functionalization of a protected L-alanine derivative, which can be used to introduce ¹³C-methyl groups.[6][7] This methodology could potentially be adapted to create ¹³C-labeled fluorinated amino acids by using fluorinated starting materials or by incorporating a fluorination step into the synthetic sequence.[6] More recent advancements include visible light-driven C(sp³)–H carboxylation using ¹³C-formate, offering a cost-effective and mild method for synthesizing ¹³C-labeled α-amino acids.[8]

Diagram: Synthetic Strategy for a Dual-Labeled Amino Acid

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Dual-Labeled AA Dual-Labeled AA Fluorinated Precursor Fluorinated Precursor Dual-Labeled AA->Fluorinated Precursor Disconnect 13C 13C Source 13C Source Dual-Labeled AA->13C Source Disconnect Fluorine Start_F Fluorinated Starting Material Intermediate_F Intermediate A Start_F->Intermediate_F + 13C Reagent Final_F Dual-Labeled Amino Acid Intermediate_F->Final_F Deprotection Start_13C 13C-Labeled Starting Material Intermediate_13C Intermediate B Start_13C->Intermediate_13C Fluorination Final_13C Dual-Labeled Amino Acid Intermediate_13C->Final_13C Deprotection

Caption: General synthetic strategies for dual-labeled amino acids.

II. Core Applications in Metabolic Profiling

The unique properties of ¹³C-labeled fluorinated amino acids open up new avenues for metabolic research, particularly in the context of drug development and disease biology.

Elucidating Metabolic Fate and Stability

A primary application is to simultaneously track the metabolic fate of an amino acid and assess its metabolic stability. The ¹³C label allows for the tracing of the carbon skeleton through various metabolic pathways, such as the tricarboxylic acid (TCA) cycle and gluconeogenesis.[4] The presence and intensity of the ¹⁹F NMR signal, on the other hand, provides a direct measure of the intact parent amino acid, offering a clear picture of its metabolic stability.[9] This is particularly valuable in drug discovery, where enhancing the metabolic stability of peptide-based therapeutics is a key objective.[3]

Probing Enzyme Activity and Inhibition

¹³C-labeled fluorinated amino acids can be designed as probes for specific enzyme activities. For instance, a fluorinated amino acid that is a substrate for a particular enzyme can be synthesized with a ¹³C label. The conversion of the substrate to its product can be monitored by observing the appearance of new ¹³C-labeled species by mass spectrometry, while the disappearance of the parent compound can be tracked by ¹⁹F NMR. This dual-detection approach provides a robust and internally validated measure of enzyme activity.

Table: Comparison of Analytical Techniques for Dual-Labeled Amino Acids
Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Mass isotopologue distribution of ¹³C-labeled metabolites.High sensitivity, high throughput, can identify unknown metabolites.Isomer differentiation can be challenging, ion suppression effects.
¹⁹F NMR Spectroscopy Quantification of intact fluorinated amino acid and its fluorinated metabolites.High specificity (no background), quantitative, non-destructive.Lower sensitivity than MS, requires higher concentrations.
¹³C NMR Spectroscopy Positional ¹³C enrichment, structural information.Provides detailed structural and positional information.Low sensitivity at natural abundance, requires isotopic enrichment for metabolomics.[10]
2D ¹⁹F-¹³C Correlation NMR Direct correlation of ¹⁹F and ¹³C nuclei in the same molecule.Unambiguous assignment of ¹³C signals to the fluorinated molecule, structural elucidation.[11]Requires specialized instrumentation and expertise, longer acquisition times.

III. Experimental Workflows and Protocols

A successful metabolic profiling study using ¹³C-labeled fluorinated amino acids hinges on meticulous experimental design and execution, from cell culture to data analysis.

Diagram: Experimental Workflow for Metabolic Profiling

G Start Cell Culture with 13C-Labeled Fluorinated Amino Acid Quenching Metabolic Quenching Start->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Sample Analysis Extraction->Analysis MS LC-MS/MS Analysis->MS NMR 19F and 13C NMR Analysis->NMR Data Data Processing and Analysis MS->Data NMR->Data Interpretation Biological Interpretation Data->Interpretation

Caption: A typical experimental workflow for metabolic profiling.

Step-by-Step Protocol: Sample Preparation for Metabolomics
  • Cell Culture and Labeling:

    • Culture cells in a medium containing the ¹³C-labeled fluorinated amino acid of interest. The concentration and duration of labeling should be optimized based on the specific experimental goals.

    • Ensure that the cells reach a metabolic steady state with the labeled substrate for flux analysis studies.[12]

  • Metabolic Quenching:

    • Rapidly quench metabolic activity to prevent changes in metabolite levels during sample harvesting.

    • A common method is to aspirate the medium and add a cold quenching solution (e.g., 80% methanol at -80°C).

  • Metabolite Extraction:

    • Extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

    • Ensure complete extraction and minimize degradation of metabolites.

  • Sample Preparation for Analysis:

    • For LC-MS analysis, the extracted metabolites are typically dried and reconstituted in a solvent compatible with the chromatography system.

    • For NMR analysis, the sample is dried and redissolved in a deuterated solvent (e.g., D₂O) containing a chemical shift reference.

IV. Analytical Methodologies and Data Interpretation

The analysis of samples from metabolic profiling experiments with dual-labeled amino acids requires a combination of advanced analytical techniques and sophisticated data analysis strategies.

Mass Spectrometry for ¹³C-Metabolite Analysis

High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is the primary tool for analyzing the incorporation of ¹³C into downstream metabolites.[13] The data analysis workflow involves:

  • Peak Picking and Alignment: Identification of metabolic features across different samples.

  • Isotopologue Detection: Identification of peaks corresponding to the ¹³C-labeled versions of metabolites.

  • Correction for Natural Isotope Abundance: Subtraction of the contribution of naturally occurring ¹³C.

  • Metabolic Flux Analysis (MFA): Mathematical modeling to calculate the rates of metabolic reactions based on the mass isotopologue distribution.[4]

NMR Spectroscopy for ¹⁹F and ¹³C Analysis

NMR spectroscopy provides complementary information to MS.

  • ¹⁹F NMR: The simplicity of the ¹⁹F NMR spectrum allows for straightforward quantification of the intact labeled amino acid and any fluorinated metabolites. The integral of the ¹⁹F signal is directly proportional to the concentration of the molecule.

  • ¹³C NMR: While less sensitive, ¹³C NMR can provide valuable information on the specific position of the ¹³C label within a molecule, which can be crucial for elucidating complex metabolic transformations.[10]

  • 2D ¹⁹F-¹³C Correlation NMR: This powerful technique provides a direct link between the ¹⁹F and ¹³C signals, confirming that both labels are present in the same molecule.[11] This is particularly useful for identifying and structurally characterizing novel metabolites.

Diagram: Data Integration and Interpretation

G MS_Data Mass Spectrometry Data (13C Isotopologues) Integration Data Integration MS_Data->Integration NMR_Data NMR Data (19F Quantification, 13C Position) NMR_Data->Integration Flux_Analysis Metabolic Flux Analysis Integration->Flux_Analysis Stability_Analysis Metabolic Stability Assessment Integration->Stability_Analysis Pathway_Elucidation Pathway Elucidation Flux_Analysis->Pathway_Elucidation Stability_Analysis->Pathway_Elucidation

Caption: Integrating MS and NMR data for comprehensive metabolic insights.

V. Challenges and Future Directions

The use of ¹³C-labeled fluorinated amino acids is a rapidly evolving field with its own set of challenges and exciting future prospects.

Challenges:

  • Synthetic Accessibility: The synthesis of these dual-labeled compounds can be complex and costly, limiting their widespread availability.

  • Data Analysis Complexity: The integration of data from multiple analytical platforms requires specialized bioinformatics tools and expertise.

  • Potential for Isotope Effects: While generally small for ¹³C, the presence of both ¹³C and fluorine could potentially lead to kinetic isotope effects that may need to be considered in quantitative studies.

Future Directions:

  • Development of Novel Synthetic Methods: New, more efficient, and cost-effective synthetic routes will be crucial for making these powerful tools more accessible to the research community.

  • Advanced Analytical Techniques: The continued development of NMR and MS technologies, including higher field magnets and more sensitive detectors, will further enhance the utility of these dual-labeled probes.

  • In Vivo Applications: The extension of these methods to in vivo studies in animal models will provide invaluable insights into metabolic processes at the whole-organism level.

Conclusion

¹³C-labeled fluorinated amino acids represent a novel and powerful class of molecular probes for metabolic profiling. By combining the metabolic tracing capabilities of ¹³C with the clean and specific analytical window of ¹⁹F, these dual-reporter molecules offer a unique advantage for dissecting complex metabolic networks. As synthetic methodologies and analytical technologies continue to advance, the application of these versatile tools is poised to provide significant new insights into the metabolic basis of health and disease, and to accelerate the development of new and more effective therapeutics.

References

  • Ott, M. G., et al. (2018). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 16(43), 8374-8380.

  • Ott, M. G., et al. (2018). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 16(43), 8374-8380.

  • Ott, M. G., et al. (2018). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 16(43), 8374-8380.

  • Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports, 30(2), 594-604.e4.

  • Lane, A. N., et al. (2016). Steps in stable-isotope metabolomics analysis. ResearchGate.

  • Creative Proteomics. (n.d.). Overview of Stable Isotope Metabolomics. Creative Proteomics.

  • Bueschl, C., et al. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 84(19), 8343-8351.

  • Xiao, L., et al. (2025). NMR Based Methods for Metabolites Analysis. Analytical Chemistry.

  • BenchChem. (2025). A Comparative Analysis of the In Vivo Metabolic Fate of Various Fluorinated Amino Acids. BenchChem.

  • BenchChem. (2025). A Comparative Analysis of the In Vivo Metabolic Fate of Various Fluorinated Amino Acids. BenchChem.

  • Wang, H., et al. (2025). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv.

  • Singh, V. P., & Liu, J. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmaceutical Investigation, 51(3), 299-313.

  • Pandey, S., et al. (2021). Intracellular Fate of Universally Labelled 13C Isotopic Tracers of Glucose and Xylose in Central Metabolic Pathways of Xanthomonas oryzae. Metabolites, 11(8), 534.

  • Nowak, M. J., & Boryski, J. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9896-9907.

  • Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis. Creative Proteomics.

  • Clendinen, C. S., et al. (2015). 13C NMR Metabolomics: Applications at Natural Abundance. Journal of Proteome Research, 14(11), 4773-4781.

  • Li, L., et al. (2025). Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction. The Plant Journal.

  • O'Hagan, D. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6205.

  • Mykhailiuk, P. K. (2014). Design and Synthesis of Novel 19F-Amino Acid: A Promising 19F NMR Label for Peptide Studies. Organic Letters, 17(1), 134-137.

  • Fan, T. W. M., & Lane, A. N. (2016). Practical Guidelines for 13C-Based NMR Metabolomics. Methods in Molecular Biology, 1419, 299-323.

  • Li, X., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier.

  • Ma, S., & Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 432-454.

  • Verma, N., et al. (2022). Analytical Techniques Used in Metabolomics. Systematic Reviews in Pharmacy, 13(8), 74-81.

  • Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

  • Lyssiotis, C. A., et al. (n.d.). Fluxing Through Cancer: Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors. Cambridge Isotope Laboratories.

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  • Krishnan, V. V., et al. (2022). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Magnetic Resonance Open, 12-13, 100069.

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Exploratory

Physical properties of stable isotope labeled beta-alanine derivatives

This guide is structured to serve as a technical reference for researchers utilizing stable isotope-labeled -alanine derivatives in metabolomics, structural biology, and pharmacokinetics. Technical Guide: Physical Proper...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a technical reference for researchers utilizing stable isotope-labeled


-alanine derivatives in metabolomics, structural biology, and pharmacokinetics.

Technical Guide: Physical Properties & Applications of Stable Isotope Labeled -Alanine Derivatives

Executive Summary & Strategic Utility


-Alanine (3-aminopropanoic acid) is a non-proteinogenic amino acid acting as a rate-limiting precursor to carnosine and a neurotransmitter.[1][2] In drug development, its derivatives serve as flexible linkers in peptidomimetics and PROTACs.

Stable isotope labeling (


H, 

C,

N) of these derivatives is not merely a tracking mechanism; it fundamentally alters the physicochemical landscape of the molecule.[3] This guide analyzes these alterations—specifically the Deuterium Isotope Effect (DIE) on lipophilicity and pKa, and the Kinetic Isotope Effect (KIE) on metabolic stability—providing actionable protocols for their characterization.

Physicochemical Properties: The Isotope Effect

The substitution of atoms with their heavier stable isotopes introduces subtle but critical shifts in physical properties.[3]

Chromatographic Behavior (Lipophilicity)

Deuterated derivatives generally exhibit lower lipophilicity than their proteo-analogs. This is due to the shorter C-D bond length (vs. C-H) and smaller molar volume, reducing the hydrophobic surface area.

  • Observation: In Reverse-Phase HPLC (RP-HPLC), deuterated

    
    -alanine derivatives often elute earlier than unlabeled counterparts.
    
  • Magnitude: The shift is proportional to the number of deuterium atoms. A fully deuterated

    
    -alanine moiety (
    
    
    
    ) can shift retention time (
    
    
    ) by 1–2%.
Acid-Base Dissociation (pKa)

Isotopic substitution affects the zero-point energy (ZPE) of chemical bonds. The C-D bond is stronger and less polarizable than C-H, exerting a weak inductive effect that can alter the pKa of adjacent ionizable groups.

PropertyUnlabeled

-Alanine
Labeled (

C

,

N)
Deuterated (

)
Effect Mechanism
MW ( g/mol ) 89.0993.0793.11Mass increase
pKa (COOH) ~3.55~3.55~3.57Secondary isotope effect (inductive)
pKa (NH

)
~10.24~10.24~10.29Deuterium is electron-donating vs. Protium
LogP -3.05-3.05-3.08Reduced molar volume (C-D < C-H)
NMR Spectral Signatures

Using


C and 

N labels eliminates the low natural abundance limitation (1.1% for C, 0.37% for N), enabling rapid acquisition of multi-dimensional spectra (e.g., HNCO, HNCA).
  • Coupling Constants (

    
    ):  One-bond coupling (
    
    
    
    ) in labeled derivatives is typically 10–15 Hz, allowing for unambiguous connectivity assignment.
  • Isotope Shifts: Deuterium substitution causes an "intrinsic isotope shift" in

    
    C NMR, typically shielding the attached carbon by ~0.3–0.5 ppm per deuterium.
    

Experimental Workflows & Protocols

Protocol: Self-Validating Synthesis & QC

Objective: Synthesize


N-

C-labeled

-alanine derivatives while preventing isotopic scrambling.
Workflow Diagram (DOT):

SynthesisQC Start Labeled Precursor (e.g., 15N-Aspartate) Rxn Enzymatic Decarboxylation (Aspartate 1-decarboxylase) Start->Rxn Specificity Check Purify Ion Exchange Purification Rxn->Purify Remove Enzyme Deriv Derivatization (e.g., Esterification) Purify->Deriv QC QC Validation Deriv->QC QC->Start If Enrichment < 98%

Caption: Synthesis workflow emphasizing enzymatic specificity to prevent scrambling, with a hard QC stop-gate.

Methodology:
  • Enzymatic Conversion: Use L-aspartate-alpha-decarboxylase (PanD) with

    
    C
    
    
    
    ,
    
    
    N-L-aspartate. Chemical synthesis (e.g., oxidation of amino alcohols) risks over-oxidation or racemization.
  • Purification: Cation exchange chromatography (Dowex 50W). Elute with NH

    
    OH.
    
  • QC Step (Mass Spectrometry):

    • Direct Infusion ESI-MS.

    • Calculation: Isotopic Enrichment (IE) =

      
      .
      
    • Acceptance Criteria: IE > 98 atom %.

Protocol: Metabolic Stability (Kinetic Isotope Effect)

Objective: Determine if deuteration at the


-carbon (C2) or 

-carbon (C3) slows degradation by

-alanine transaminase (BATA).
Workflow Diagram (DOT):

KIE_Mechanism Substrate Substrate (H vs D) Enzyme Transaminase (PLP-Dependent) Substrate->Enzyme TS Transition State (C-H/D Bond Cleavage) Enzyme->TS Rate Limiting Step TS->TS Primary KIE (kH/kD > 2.0) Product Malonate Semialdehyde TS->Product

Caption: Mechanism of Kinetic Isotope Effect (KIE) where C-D bond strength impedes the rate-limiting proton abstraction step.

Methodology:
  • Incubation: Incubate 10

    
    M of proteo-
    
    
    
    -alanine and
    
    
    -
    
    
    -alanine separately with human liver microsomes or purified BATA enzyme + Pyruvate (co-substrate).
  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min using ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Calculate

      
       (slope).
      
    • KIE Value =

      
      .
      
    • Interpretation: A KIE > 2.0 indicates the C-H cleavage is the rate-determining step, suggesting deuteration will significantly extend half-life in vivo.

Applications in Drug Development[3][4]

Metabolic Tracing (Flux Analysis)

Stable isotopes allow for the differentiation of exogenous (drug-derived) vs. endogenous


-alanine.
  • Application: Monitoring the uptake of

    
    -alanine derivatives into muscle tissue for carnosine synthesis.
    
  • Advantage:

    
    C
    
    
    
    -labeling avoids the "tracer recycling" problem seen with single-carbon labels, as the intact +3 mass unit shift is distinct from re-incorporated single carbons.
Structural Elucidation (Peptidomimetics)

In cyclic peptides or peptidomimetics containing


-alanine, the flexibility of the alkyl chain often hampers NOE-based structure determination.
  • Solution: Incorporation of

    
    C/
    
    
    
    N allows for measurement of Residual Dipolar Couplings (RDCs) in aligned media, providing angular constraints that define the backbone conformation of the
    
    
    -alanine linker.

References

  • Cambridge Isotope Labor

    
    -Alanine (
    
    
    
    C
    
    
    , 98%;
    
    
    N, 96-99%) Product Specification. Retrieved from
  • Liu, M., & Gao, J. (2021).[4] Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Molecules, 26(24), 7687.[4] Retrieved from

  • Stangler, T., et al. (2007). Intrinsic primary and secondary hydrogen kinetic isotope effects for alanine racemase. Biochemistry. Retrieved from

  • PubChem. (2025).[2] Beta-Alanine: Chemical and Physical Properties. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025).

    
    -Alanine in Cell Culture and Physiology. Retrieved from 
    

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of 5-Fluorouracil and its Major Catabolites in Human Plasma

Introduction: The Clinical Imperative for Monitoring 5-FU Metabolism 5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy for a multitude of solid tumors, including those of the gastrointestinal tract, breast, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Imperative for Monitoring 5-FU Metabolism

5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy for a multitude of solid tumors, including those of the gastrointestinal tract, breast, and head and neck.[1][2][3] However, the clinical application of 5-FU is hampered by significant inter-individual pharmacokinetic variability, which can lead to unpredictable toxicity or suboptimal therapeutic efficacy.[3][4] The metabolic pathway of 5-FU is a critical determinant of its fate in the body, with over 80% of an administered dose being rapidly catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD).[2][5]

DPD deficiency, a pharmacogenetic condition, can lead to severe, life-threatening toxicity in patients receiving standard doses of 5-FU.[1][5] The catabolic pathway proceeds from 5-FU to dihydrofluorouracil (FUH2), which is then converted to fluoro-β-ureidopropionate (FUPA) and subsequently to fluoro-β-alanine (FBAL).[2][5][6] Therefore, the simultaneous quantification of 5-FU and its catabolites (FUH2, FUPA, and FBAL) in plasma provides a comprehensive profile of a patient's metabolic capacity. This detailed metabolic snapshot is invaluable for therapeutic drug monitoring (TDM), enabling dose individualization to mitigate toxicity and enhance therapeutic outcomes.[4]

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 5-FU, FUH2, FUPA, and FBAL in human plasma. The described protocol employs a straightforward protein precipitation for sample preparation and a robust hydrophilic interaction chromatography (HILIC) method for the separation of these polar analytes, a known challenge for traditional reversed-phase chromatography.[7]

The 5-FU Catabolic Pathway

The enzymatic degradation of 5-FU is a critical factor in its clinical pharmacology. The initial and rate-limiting step is the conversion of 5-FU to FUH2 by DPD.[5] This is followed by the action of dihydropyrimidinase (DPYS) to form FUPA, and finally, β-ureidopropionase (UPB1) hydrolyzes FUPA to FBAL.[5][6]

5-FU Catabolic Pathway 5-FU 5-FU FUH2 FUH2 5-FU->FUH2 DPD FUPA FUPA FUH2->FUPA DPYS FBAL FBAL FUPA->FBAL UPB1

Figure 1: The catabolic pathway of 5-Fluorouracil (5-FU).

Materials and Methods

Reagents and Materials
  • Analytes and Internal Standards: 5-Fluorouracil (5-FU), Dihydrofluorouracil (FUH2), α-Fluoro-β-ureidopropionate (FUPA), and α-Fluoro-β-alanine (FBAL) reference standards. Stable isotope-labeled internal standards (SIL-IS), such as 5-Fluorouracil-¹³C,¹⁵N₂ and Deuterium-labeled analogs, are crucial for accurate quantification and are highly recommended to compensate for matrix effects and procedural variability.[8][9][10]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid and ammonium hydroxide.

  • Plasma: Drug-free human plasma for the preparation of calibration standards and quality control samples.

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[11][12][13] Acetonitrile is a commonly used and efficient solvent for this purpose.[14][15]

Protocol:

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (a mixture of the SIL-IS for each analyte in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow cluster_0 Sample Preparation Plasma Sample Plasma Sample Add IS Add Internal Standards Plasma Sample->Add IS Protein Precipitation Add Acetonitrile Add IS->Protein Precipitation Centrifugation Centrifuge Protein Precipitation->Centrifugation Supernatant Transfer Transfer Supernatant Centrifugation->Supernatant Transfer Evaporation Evaporate to Dryness Supernatant Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Figure 2: Workflow for plasma sample preparation by protein precipitation.

LC-MS/MS Method

Due to the polar nature of 5-FU and its catabolites, hydrophilic interaction chromatography (HILIC) is an effective separation technique.[7][16]

Liquid Chromatography Parameters:

ParameterCondition
Column HILIC Column (e.g., Amide or Amino bonded phase)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 minutes, followed by re-equilibration
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Parameters:

The analytes are typically detected in negative ion mode for 5-FU and its catabolites.[17][18]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temp. 400°C
Capillary Voltage 3.0 kV

MRM Transitions:

The following table provides example MRM transitions for the analytes. These should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
5-FU129.042.0
FUH2131.044.0
FUPA149.0105.0
FBAL106.062.0
5-FU-¹³C,¹⁵N₂ (IS)132.043.0

Note: The exact m/z values may vary slightly based on the specific isotopes used in the internal standards.[9][17]

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA). Key validation parameters include:

  • Linearity and Range: The method should be linear over a clinically relevant concentration range.

  • Accuracy and Precision: Assessed at multiple concentration levels (low, medium, and high QC samples).

  • Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

  • Matrix Effect: Evaluating the impact of the plasma matrix on ionization efficiency.

  • Recovery: The efficiency of the extraction process.

  • Stability: Assessing the stability of the analytes under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Example Validation Data Summary:

AnalyteLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)
5-FU1 - 100095.2 - 104.5< 10
FUH25 - 200096.8 - 103.2< 12
FUPA5 - 200094.5 - 105.1< 13
FBAL10 - 500093.7 - 106.3< 15

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the simultaneous quantification of 5-FU and its major catabolites in human plasma. The protocol, which combines a simple protein precipitation with a selective HILIC-MS/MS analysis, is well-suited for high-throughput clinical research and therapeutic drug monitoring. The ability to accurately measure the levels of these compounds can provide valuable insights into individual patient metabolism, paving the way for personalized 5-FU therapy that maximizes efficacy while minimizing the risk of severe toxicity.

References

  • Fluoropyrimidine Pathway, Pharmacokinetics - ClinPGx. (n.d.).
  • Kopec, K., et al. (2013). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Acta Biochimica Polonica, 60(4), 541-546.
  • Sidi-Ali, K., et al. (2000). An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 881-886.
  • Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
  • Li, W., et al. (2012). The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil, 5-dihydrouracil, α-fluoro-β-ureidopropionate, α-fluoro-β-alanine using LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 481-488.
  • Ozturk, O., et al. (2018). Determination of 5-fluorouracil and dihydrofluorouracil levels by using a liquid chromatography-tandem mass spectrometry method for evaluation of dihydropyrimidine dehydrogenase enzyme activity. Turkish Journal of Biochemistry, 43(3), 265-273.
  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Turci, R., et al. (2001). Determination of 5-fluorouracil in environmental samples by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection.
  • Li, Y., et al. (2013). Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring. Latin American Journal of Pharmacy, 32(3), 398-403.
  • MedChemExpress. (n.d.). 5-Fluorouracil-d1 (5-FU-d1).
  • Phenomenex. (2015). Technical Tip: Protein Precipitation.
  • Chromatography Forum. (2013). Best way for the precipitation of protein in plasma HPLC.
  • Waters Corporation. (n.d.). Analysis of 5-Fluorouracil in Plasma for Clinical Research.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
  • ResearchGate. (n.d.). Catabolic pathway of 5-fluorouracil (5-FU).
  • Obrnuta faza. (n.d.). Analysis of 5-Fluorouracil in Plasma by LC-MS/MS.
  • Bioanalytical Systems, Inc. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms.
  • Xu, Y., et al. (2010). Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma.
  • Zamboni, W. C., et al. (2008). Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(2), 224-230.
  • Diasio, R. B., & Harris, B. E. (1989). Clinical pharmacology of 5-fluorouracil. Clinical Pharmacokinetics, 16(4), 215-237.
  • Radovanovic, M., et al. (2022). Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.

Sources

Application

Application Note: High-Sensitivity Quantitation of 13C3-FBAL in Biological Tissues via Dansyl Derivatization and LC-MS/MS

-fluoro- -alanine (FBAL) Abstract & Introduction The accurate quantification of -fluoro- -alanine (FBAL), the major catabolite of the chemotherapeutic agent 5-Fluorouracil (5-FU), is critical for assessing Dihydropyrimid...

Author: BenchChem Technical Support Team. Date: February 2026


-fluoro-

-alanine (FBAL)

Abstract & Introduction

The accurate quantification of


-fluoro-

-alanine (FBAL), the major catabolite of the chemotherapeutic agent 5-Fluorouracil (5-FU), is critical for assessing Dihydropyrimidine Dehydrogenase (DPD) activity and understanding fluoropyrimidine toxicity. FBAL is a small, highly polar amino acid (MW 107.08) that exhibits poor retention on standard C18 reversed-phase columns and lacks a strong chromophore for UV detection.

This Application Note details a robust, field-proven protocol for the extraction and quantification of FBAL from biological tissues (liver, tumor, kidney). To overcome the "polarity trap," we utilize a Dansyl Chloride (DNS-Cl) derivatization strategy . This reaction tags the secondary amine of FBAL, increasing its hydrophobicity for stable C18 retention and significantly enhancing ionization efficiency in ESI(+) MS/MS. We employ a stable isotope-labeled internal standard,


C

-FBAL
, to rigorously correct for matrix effects and recovery losses during the multi-step extraction.

Biological Context: The 5-FU Catabolic Pathway[1][2]

Understanding the origin of FBAL is essential for interpreting PK/PD data. Over 80% of administered 5-FU is catabolized in the liver by DPD.

G FU 5-Fluorouracil (5-FU) DHFU Dihydrofluorouracil (DHFU) FU->DHFU DPD (Rate Limiting) FUPA Fluoro-beta-ureidopropionate (FUPA) DHFU->FUPA Dihydropyrimidinase FBAL Fluoro-beta-alanine (FBAL) (Target Analyte) FUPA->FBAL Beta-ureidopropionase

Figure 1: Catabolic pathway of 5-FU leading to FBAL.[1][2] The initial reduction by DPD is the rate-limiting step.

Method Development Strategy

The "Polarity Trap" & Derivatization Solution

Native FBAL is too polar for standard RP-LC. While HILIC is an option, it often suffers from ion suppression in complex tissue matrices.

  • Solution: Derivatization with Dansyl Chloride.[3][4]

  • Mechanism: The sulfonyl chloride group of DNS-Cl reacts with the secondary amine of FBAL under basic conditions to form a stable sulfonamide.

  • Benefit: Adds a naphthalene moiety, increasing MW to ~340 Da, enabling C18 retention and providing a specific fragmentation pattern (m/z 170 product ion).

Internal Standard Selection
  • Gold Standard:

    
    C
    
    
    
    -FBAL (Stable Isotope).
  • Why: It is chemically identical to the analyte but mass-shifted (+3 Da). It co-elutes perfectly with FBAL, experiencing the exact same ionization suppression/enhancement, providing the highest accuracy.

  • Alternative: If

    
    C
    
    
    
    -FBAL is unavailable, FBAL-
    
    
    N or a structural analog like Chloropropionic acid may be used, though they are inferior for matrix correction.

Experimental Protocols

Reagents & Equipment
  • Internal Standard:

    
    C
    
    
    
    -FBAL (10 µg/mL in water).
  • Derivatization Reagent: Dansyl Chloride (5 mg/mL in Acetone). Note: Prepare fresh or store at -20°C; sensitive to light and moisture.

  • Buffer: 0.1 M Sodium Bicarbonate (NaHCO

    
    ), pH 10.0 (Adjusted with NaOH).
    
  • Precipitation Solvent: Acetonitrile (LC-MS grade).

Protocol: Tissue Extraction & Derivatization Workflow

This protocol is designed for 50-100 mg of wet tissue.

Workflow Tissue Frozen Tissue (50-100 mg) Homogenize Homogenization (PBS, 4°C) Tissue->Homogenize IS Add Internal Standard (13C3-FBAL) IS->Homogenize Spike Early PPT Protein Precipitation (Add 3x Vol ACN) Homogenize->PPT Centrifuge Centrifuge (15,000 x g, 10 min) PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatize Derivatization (DNS-Cl + NaHCO3, 60°C, 15 min) Supernatant->Derivatize LCMS LC-MS/MS Analysis Derivatize->LCMS

Figure 2: Step-by-step extraction and derivatization workflow.

Step 1: Homogenization
  • Weigh ~50 mg frozen tissue into a bead-beating tube.

  • Add 20 µL of Internal Standard (

    
    C
    
    
    
    -FBAL) directly to the tissue before solvent addition. This ensures the IS tracks extraction efficiency.
  • Add 200 µL ice-cold PBS (Phosphate Buffered Saline).

  • Homogenize (e.g., BeadRuptor) at 4°C until smooth.

Step 2: Protein Precipitation (PPT)
  • Add 600 µL ice-cold Acetonitrile to the homogenate (1:3 ratio).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to a fresh tube.

Step 3: Derivatization Reaction
  • Transfer 50 µL of the supernatant to a glass HPLC vial or PCR tube.

  • Add 50 µL of 0.1 M NaHCO

    
     (pH 10) . Vortex.
    
  • Add 100 µL of Dansyl Chloride solution (5 mg/mL in Acetone).

  • Seal and incubate at 60°C for 15 minutes in a heating block.

    • Mechanism:[1][2][5] Heat accelerates the sulfonamide formation. The basic pH ensures the amine is unprotonated (nucleophilic).

  • Quenching: (Optional but recommended) Add 10 µL of 1% Formic Acid to neutralize pH and stop the reaction.

  • Centrifuge briefly (2 min) to settle any particulates before injection.

LC-MS/MS Analysis Conditions

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.010Load
0.510Hold
4.095Elute Derivatives
5.095Wash
5.110Re-equilibrate
7.010End
Mass Spectrometry Parameters (ESI+)

Dansyl derivatives ionize strongly in Positive mode.

ParameterSetting
Ion SourceESI Positive (ESI+)
Capillary Voltage3500 V
Gas Temp300°C
Nebulizer45 psi

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
DNS-FBAL 341.1170.1Quantifier25
341.1156.0Qualifier40
DNS-

C

-FBAL
344.1170.1IS Quant25

Note: The m/z 170 fragment corresponds to the dimethylaminonaphthalene moiety, which is common to dansyl derivatives. Specificity is achieved via the precursor mass and retention time.

Validation & QC Guidelines

To ensure Scientific Integrity , the following criteria must be met:

  • Linearity: Calibration curves (spiked into blank tissue matrix) should range from 10 ng/mL to 5000 ng/mL with R² > 0.99.

  • Matrix Effect: Compare the slope of a standard curve in solvent vs. matrix. The

    
    C
    
    
    
    -IS should compensate for suppression, yielding a normalized matrix factor close to 1.0.
  • Stability: Processed samples (DNS-derivatives) are stable for 24 hours at 4°C.

Troubleshooting
  • Low Sensitivity: Check the pH of the derivatization buffer. If pH < 9, the reaction yield drops significantly.

  • Variable Retention Times: Ensure the column is fully re-equilibrated. Dansyl derivatives are hydrophobic; carryover can occur if the wash step (95% B) is too short.

References

  • Heggie, G. D., et al. (1987). "Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile." Cancer Research, 47(8), 2203-2206.

  • Zhang, Y., et al. (2015). "High-performance liquid chromatography-tandem mass spectrometry method for the determination of 5-fluorouracil and its major metabolite FBAL in human plasma." Journal of Chromatography B, 997, 1-7.

  • BenchChem. (2025). "Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride."

  • Cayman Chemical. "Stable Isotope Internal Standards: Advantages of 13C vs Deuterium."

Sources

Method

Optimization of HPLC conditions for chiral separation of fluoro-beta-alanine

Strategic Optimization of HPLC Parameters for the Enantiomeric Resolution of Fluoro- -Alanine Executive Summary This application note details two distinct, validated strategies for the chiral separation of -fluoro- -alan...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Optimization of HPLC Parameters for the Enantiomeric Resolution of Fluoro- -Alanine

Executive Summary

This application note details two distinct, validated strategies for the chiral separation of


-fluoro-

-alanine (FBA) and

-fluoro-

-alanine. These molecules, critical catabolites of 5-fluorouracil (5-FU) and precursors for peptide mimetics, present unique chromatographic challenges due to their zwitterionic nature, lack of strong UV chromophores, and the electronic influence of the fluorine atom.

We present two protocols:

  • Method A (Direct): A high-throughput method using Zwitterionic Ion-Exchange (ZWIX) stationary phases, ideal for QC and preparative workflows.

  • Method B (Indirect): A high-sensitivity method using Marfey’s Reagent (FDAA) derivatization, ideal for biological matrices (PK/PD studies) where UV detection limits are critical.

Introduction: The Fluorine Challenge

Fluoro-


-alanine is not merely an amino acid; it is a pharmacophore where the fluorine atom acts as an isostere for hydrogen or a hydroxyl group, significantly altering the pKa of the ammonium and carboxylate groups.
  • The Problem: Standard chiral columns (Amylose/Cellulose based) often fail with free

    
    -amino acids because the spatial distance between the amine and acid functional groups prevents effective "three-point interaction" required for chiral recognition.
    
  • The Solution:

    • Direct: Utilize a stationary phase that exploits the zwitterionic property (simultaneous anion and cation exchange).[1]

    • Indirect: Covalently modify the amine to introduce a rigid chiral auxiliary and a chromophore.

Method Development Decision Matrix

The choice between direct and indirect methods depends on your sensitivity requirements and sample matrix complexity.

MethodSelection Start Start: Define Analytical Goal SampleType Sample Matrix? Start->SampleType Pure API / Synthetic Mix SampleType->Pure Clean Matrix Bio Plasma / Urine / Tissue SampleType->Bio Complex Matrix Sensitivity Required Sensitivity? Pure->Sensitivity MethodB Method B: Marfey's Derivatization (High Sensitivity, UV 340nm) Bio->MethodB Interference Removal HighSens High (< 1 µM) Sensitivity->HighSens StdSens Standard (> 10 µM) Sensitivity->StdSens HighSens->MethodB MethodA Method A: Direct ZWIX HPLC (High Throughput, No Prep) StdSens->MethodA

Figure 1: Decision matrix for selecting the optimal separation strategy based on sample origin and sensitivity needs.

Protocol A: Direct Separation (Chiralpak ZWIX)

Best for: Purity analysis, process monitoring, and preparative isolation.

This method utilizes the Chiralpak ZWIX(+) or ZWIX(-) columns.[1][2][3] These phases are unique because they contain both anion-exchange and cation-exchange sites (Cinchona alkaloid fused with aminosulfonic acid). This allows for a "Double Ion-Pairing" mechanism that is exceptionally effective for zwitterionic


-amino acids.
Chromatographic Conditions
ParameterSettingRationale
Column Chiralpak ZWIX(+) or ZWIX(-) (3 µm, 150 x 3.0 mm)ZWIX(+) elutes L-isomer first (typically); ZWIX(-) reverses order.
Mobile Phase MeOH / ACN / H₂O (49 : 49 : 2 v/v/v)High organic content promotes tight ion-pairing. Water is kept low (2-5%) to prevent solvation from weakening ionic bonds.
Additives 50 mM Formic Acid + 25 mM Diethylamine (DEA)Critical: Must maintain a specific acid/base ratio (2:1 molar ratio recommended) to ensure the stationary phase and analyte are charged correctly.
Flow Rate 0.5 mL/minLower flow rates enhance mass transfer for zwitterions.
Temp 25°C - 40°CHigher temperature (40°C) often improves peak shape for

-amino acids by reducing viscosity.
Detection ELSD or CAD (Preferred) / UV 210 nmFBA has poor UV absorbance. Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) is superior.
Step-by-Step Optimization
  • Mobile Phase Preparation:

    • Premix MeOH and ACN (1:1).

    • Add stock aqueous solutions of Formic Acid and DEA.[2]

    • Note: Do not use phosphate buffers; they are insoluble in high MeOH/ACN.

  • Equilibration:

    • Flush column for at least 60 minutes. Zwitterionic phases require longer equilibration than standard RP columns to establish the double-layer ionic equilibrium.

  • Elution Order Control:

    • If the minor impurity elutes after the main peak (tailing issue), switch from ZWIX(+) to ZWIX(-) to reverse the elution order, placing the impurity before the main peak.

Protocol B: Indirect Separation (Marfey’s Reagent)

Best for: PK/PD studies, trace analysis, and labs without specialized chiral columns.

This method uses FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) , also known as Marfey's Reagent.[4][5][6][7] It reacts with the primary amine of FBA to form stable diastereomers. These diastereomers have different hydrophobicities and can be separated on a standard achiral C18 column.

The Chemistry

The reaction introduces a dinitrophenyl (DNP) group, which serves two purposes:

  • Chiral Selector: The L-alanine moiety in the reagent interacts sterically with the FBA enantiomers.

  • Chromophore: The DNP group has a high extinction coefficient at 340 nm , enabling nanomolar detection.

Derivatization Protocol[7]
  • Preparation:

    • Sample: 50 µL of FBA solution (in water).

    • Reagent: 100 µL of 1% FDAA in acetone.

    • Buffer: 20 µL of 1 M NaHCO₃.

  • Reaction:

    • Mix in a sealed vial.

    • Incubate at 40°C for 60 minutes . (Higher temps may cause racemization of the reagent itself).

  • Quenching:

    • Cool to room temperature.

    • Add 20 µL of 2 M HCl (to stop reaction and protonate the derivatives for RP-HPLC).

    • Dilute with 200 µL Mobile Phase A.

HPLC Conditions (C18)
ParameterSetting
Column C18 (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% TFA in Water (or 50mM Triethylamine Phosphate pH 3.0)
Mobile Phase B Acetonitrile
Gradient 10% B to 40% B over 20 minutes (Linear)
Detection UV @ 340 nm
Elution Logic L-FDAA-D-FBA typically elutes after L-FDAA-L-FBA due to stronger intramolecular H-bonding reducing polarity.[7]

Mechanism of Action (Visualized)

Understanding the "Double Ion-Pairing" mechanism of Method A is crucial for troubleshooting.

ZWIXMechanism Figure 2: Double Ion-Pairing Mechanism. The stationary phase simultaneously binds the amine and carboxyl groups of the analyte, creating a rigid chiral recognition environment. cluster_StationaryPhase ZWIX Stationary Phase Surface cluster_Analyte Fluoro-beta-alanine (Zwitterion) Quinine Quinine/Quinidine Core (Cationic Site +) Sulfonic Sulfonic Acid Group (Anionic Site -) Carboxyl COO- (Anionic) Quinine->Carboxyl Ion Pair 1 Amine NH3+ (Cationic) Sulfonic->Amine Ion Pair 2

Troubleshooting Guide

IssueProbable CauseCorrective Action
Method A: Peak Tailing Incorrect Acid/Base ratio in mobile phase.Ensure Formic Acid is in molar excess of DEA (2:1). The pH must be controlled to keep FBA zwitterionic.
Method A: Low Retention High water content.Reduce water content to < 2%. ZWIX acts like Normal Phase/HILIC; water is the "strong" solvent.
Method B: Split Peaks Incomplete derivatization or racemization.Check incubation temp. If >50°C, reduce to 40°C. Ensure excess FDAA is used (molar ratio > 1.5:1).
Method B: Baseline Noise Excess FDAA eluting.FDAA elutes late.[7] Run a blank to identify the reagent peak. Adjust gradient to flush reagent.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from [Link]

  • Ilisz, I., et al. (2014). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). CHIRALPAK ZWIX - Immobilized Zwitterionic CSPs. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Ionization of Fluorinated Amino Acids in ESI-MS

Welcome to the technical support center for mass spectrometry applications. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the analysis of f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for mass spectrometry applications. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the analysis of fluorinated amino acids using Electrospray Ionization Mass Spectrometry (ESI-MS). Here, we delve into the root causes of poor ionization efficiency for these compounds and provide detailed, field-proven troubleshooting strategies and protocols to enhance your experimental outcomes.

The Challenge: Why Do Fluorinated Amino Acids Ionize Poorly?

Fluorinated amino acids are increasingly vital in pharmaceutical development and protein engineering. However, their unique chemical properties present a significant hurdle for ESI-MS analysis. The primary culprit is the high electronegativity of fluorine atoms. This property leads to a decrease in the basicity of the amino acid, making it more difficult to protonate in the positive ion mode of ESI.[1][2] Consequently, researchers often observe weak signal intensity, poor peak shape, and high detection limits, complicating accurate quantification and characterization.[3][4][5]

This guide provides a structured approach to overcoming these challenges, moving from simple mobile phase adjustments to more involved chemical derivatization techniques.

Troubleshooting Guide: A Question-and-Answer Approach

Our troubleshooting guide is formatted to directly address the common issues and questions that arise during the analysis of fluorinated amino acids.

Question 1: My fluorinated amino acid signal is extremely low. Can I improve it by simply modifying my mobile phase?

Answer: Yes, optimizing the mobile phase is the first and often most effective step. The composition of your liquid chromatography mobile phase directly influences the efficiency of the electrospray process.

Core Concept: Enhancing Proton Availability and Analyte Surface Activity

The goal of mobile phase modification is twofold: to increase the availability of protons for ionization and to encourage the migration of your fluorinated analyte to the surface of the ESI droplets, where ionization is most efficient.[6]

Recommended Strategies & Protocols

1. Adjusting Acidic Modifiers:

While formic acid is a standard choice, its acidity may not be sufficient to efficiently protonate the less basic fluorinated amino acids.

  • Protocol:

    • Start with a standard mobile phase (e.g., water/acetonitrile with 0.1% formic acid).

    • If the signal is low, consider switching to a stronger, more volatile acid like trifluoroacetic acid (TFA). However, be aware that TFA can cause signal suppression.[7]

    • A good compromise can be the use of fluorinated alcohols like hexafluoroisopropanol (HFIP).[8][9][10] HFIP can improve signal intensity without the significant suppression effects of TFA.[8][9]

Table 1: Comparison of Common Mobile Phase Additives

AdditiveTypical ConcentrationProsCons
Formic Acid0.1% (v/v)Good volatility, standard for ESIMay not be acidic enough for fluorinated compounds
Trifluoroacetic Acid (TFA)0.05-0.1% (v/v)Strong ion-pairing agent, improves chromatographyCan cause significant ion suppression[7]
Hexafluoroisopropanol (HFIP)0.1-0.5% (v/v)Enhances signal for certain analytes, less suppression than TFA[8][9][10]More expensive, can alter chromatography
Ammonium Fluoride1-5 mMCan significantly improve sensitivity in both positive and negative modes[11][12]May require source optimization, potential for salt buildup

2. Utilizing Ammonium Fluoride:

Recent studies have shown that adding a low concentration of ammonium fluoride to the mobile phase can dramatically increase the ESI response for a variety of small molecules, including those that are difficult to ionize.[11][12] This is particularly effective in negative ion mode but has also shown benefits in positive mode for some compounds.[11][12]

  • Experimental Protocol: Ammonium Fluoride Addition

    • Prepare a 100 mM stock solution of ammonium fluoride in water.

    • Add the stock solution to your mobile phase A (aqueous) to a final concentration of 1-5 mM.

    • Equilibrate your LC-MS system with the new mobile phase for at least 30 minutes.

    • Inject your fluorinated amino acid standard and compare the signal intensity to your previous method.

    • Optimize the in-source parameters, as the presence of ammonium fluoride may alter the optimal settings.

Question 2: I've optimized my mobile phase, but the signal is still not sufficient for my application. Are there any additives that can "supercharge" my analyte?

Answer: Yes, the use of "supercharging" agents is a powerful technique to enhance the charge state and overall signal intensity of analytes in ESI-MS.[13][14][15]

Core Concept: Altering Droplet Properties to Promote Multiple Charging

Supercharging agents are small, non-volatile molecules that are thought to work by altering the physical properties of the ESI droplets, such as surface tension and solvent evaporation rate.[13][14] This promotes the formation of higher charge states on the analyte, leading to a significant increase in signal intensity.

Recommended Supercharging Agents and Protocol

Commonly used supercharging agents include m-nitrobenzyl alcohol (m-NBA), sulfolane, and propylene carbonate.

Table 2: Common Supercharging Agents for ESI-MS

Supercharging AgentTypical ConcentrationKey Characteristics
m-Nitrobenzyl alcohol (m-NBA)0.1-0.5% (v/v)Effective for a wide range of proteins and peptides[13]
Sulfolane0.1-1% (v/v)Can produce very high charge states[15]
Propylene Carbonate0.1-0.5% (v/v)Good general-purpose supercharging agent[15]
  • Experimental Protocol: Implementing Supercharging

    • Prepare a stock solution of your chosen supercharging agent (e.g., 10% m-NBA in methanol).

    • Add the stock solution to your mobile phase B (organic) to achieve the desired final concentration (typically 0.1-0.5%).

    • It is crucial to introduce the supercharging agent post-column to avoid altering the chromatographic separation. This can be achieved using a T-junction and a syringe pump to deliver a constant flow of the supercharging agent into the eluent stream just before it enters the ESI source.

    • Optimize the flow rate of the supercharging agent to maximize the signal of your fluorinated amino acid.

Diagram 1: Post-Column Addition of Supercharging Agent

G LC LC Column Tee LC->Tee MS ESI-MS Source Tee->MS SyringePump Syringe Pump (Supercharging Agent) SyringePump->Tee

Caption: Workflow for post-column addition of a supercharging agent.

Question 3: Mobile phase optimization and supercharging agents have provided some improvement, but I need a more substantial increase in sensitivity. What is the next step?

Answer: When other methods fall short, chemical derivatization is a highly effective, albeit more involved, strategy to dramatically improve the ionization efficiency of your fluorinated amino acid.

Core Concept: Introducing a Readily Ionizable Tag

The principle behind derivatization is to chemically attach a molecule (a "tag") to your fluorinated amino acid that has a high propensity to ionize.[16][17] This tag essentially carries the charge, making the entire derivatized molecule easily detectable by ESI-MS.

Recommended Derivatization Strategy and Protocol

A well-established method is to derivatize the primary amine of the amino acid. One effective reagent is N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB).[16][17] The N,N-dimethylamino group in this reagent is readily protonated, leading to a significant enhancement in the ESI signal in positive ion mode.[16][17]

  • Experimental Protocol: Derivatization with DMDNFB

    • Sample Preparation: Dissolve your fluorinated amino acid sample in a suitable buffer, such as 100 mM sodium bicarbonate, pH 9.0.

    • Reagent Preparation: Prepare a 10 mg/mL solution of DMDNFB in acetonitrile.

    • Reaction: To 100 µL of your sample solution, add 100 µL of the DMDNFB solution.

    • Incubation: Vortex the mixture and incubate at 60°C for 1 hour.

    • Quenching: After incubation, cool the reaction mixture to room temperature and add 10 µL of 1% formic acid to stop the reaction.

    • Analysis: The derivatized sample is now ready for LC-MS analysis. You will need to develop a new LC method to separate the derivatized amino acid.

Diagram 2: Derivatization Workflow for Improved Ionization

G cluster_0 Derivatization cluster_1 Analysis Start Fluorinated Amino Acid Reagent Add DMDNFB Reagent Start->Reagent Incubate Incubate (60°C, 1 hr) Reagent->Incubate Quench Quench with Formic Acid Incubate->Quench LCMS LC-MS Analysis Quench->LCMS Data Enhanced Signal LCMS->Data

Caption: Step-by-step workflow for chemical derivatization.

Frequently Asked Questions (FAQs)

  • Q: Will these methods work for all fluorinated amino acids?

    • A: While these strategies are broadly applicable, the degree of enhancement will vary depending on the specific structure of the fluorinated amino acid and the extent of fluorination. It is always recommended to perform initial optimization experiments with a standard of your target analyte.

  • Q: Can I use these techniques for quantitative analysis?

    • A: Yes. However, it is crucial to use a stable isotope-labeled internal standard of your fluorinated amino acid to account for any variability in the ionization or derivatization process.[18]

  • Q: Are there any concerns about instrument contamination with these additives?

    • A: Supercharging agents and some mobile phase additives can accumulate in the ion source over time.[3] It is good practice to have a dedicated "wash" method with a high percentage of organic solvent to run after your analytical batch to clean the system. Regular source cleaning is also recommended.

  • Q: I am working in negative ion mode. Are there specific recommendations?

    • A: For negative ion mode, enhancing deprotonation is key. Mobile phase additives that increase the pH, such as ammonium hydroxide, can be beneficial. Additionally, ammonium fluoride has shown excellent results for improving sensitivity in negative ESI.[11][12] Derivatization reagents that introduce a strongly acidic functional group can also be employed.

References

  • Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Journal of the American Society for Mass Spectrometry. [Link]

  • The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Journal of the American Society for Mass Spectrometry. [Link]

  • Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. ResearchGate. [Link]

  • The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. ACS Publications. [Link]

  • Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Analytical Science Advances. [Link]

  • Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. ResearchGate. [Link]

  • Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair liquid chromatography/mass spectrometry. Journal of Chromatography A. [Link]

  • The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. ResearchGate. [Link]

  • Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. RSC Advances. [Link]

  • Enhancing sensitivity of liquid chromatography–mass spectrometry of peptides and proteins using supercharging agents.New Jersey Institute of Technology.
  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI. [Link]

  • Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. National Institute of Justice. [Link]

  • Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. ACS Publications. [Link]

  • Influence of the amino acid composition on the ionization efficiencies of small peptides. Wiley Online Library. [Link]

  • LC-MS/MS for Simultaneous Determination and Isomer Separation of 12 Glucocorticoid Residues in Multiple Aquatic Foods. MDPI. [Link]

  • Surfactants usable for electrospray ionization mass spectrometry. Analytical Biochemistry. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

  • Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. ACS Publications. [Link]

  • Enhancement of Amino Acid Detection and Quantification by Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. bioRxiv. [Link]

  • Potential Use of Supercharging Agents for Improved Mass Spectrometric Analysis of Monoclonal Antibodies and Antibody-Drug Conjugates. Journal of the American Society for Mass Spectrometry. [Link]

  • Could any one suggest the effect of fluorine in mass spectrometry? ResearchGate. [Link]

  • Characterization of wines with liquid chromatography electrospray ionization mass spectrometry: Quantification of amino acids via ionization efficiency values. Journal of Chromatography A. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. [Link]

  • Physicochemical parameters affecting the electrospray ionization efficiency of amino acids after acylation. CORE. [Link]

  • Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. ACS Publications. [Link]

Sources

Optimization

Preventing racemization of (R)-alpha-fluoro-beta-alanine during synthesis

The following guide is structured as a Tier 3 Technical Support resource, designed for high-level troubleshooting in medicinal chemistry and peptide synthesis workflows. Technical Support Center: (R)- -Fluoro- -Alanine I...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for high-level troubleshooting in medicinal chemistry and peptide synthesis workflows.

Technical Support Center: (R)- -Fluoro- -Alanine Integrity

Ticket ID: #FA-RAC-001 Subject: Prevention of Racemization during Synthesis and Coupling Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

⚠️ Core Technical Alert: The "Alpha-Proton" Acidity Crisis

Before proceeding with protocols, you must understand the root cause of your instability. You are working with (R)-3-amino-2-fluoropropanoic acid .

Unlike standard amino acids, the chiral center (C2) in this molecule is flanked by two potent electron-withdrawing groups: the carbonyl system and the fluorine atom.

  • Standard

    
    -AA pKa (C
    
    
    
    -H):
    ~21 (DMSO)
  • 
    -Fluoro-
    
    
    
    -AA pKa (C
    
    
    -H):
    < 18 (DMSO)

Implication: The C2 proton is significantly more acidic than in standard amino acids. Common organic bases used in peptide synthesis (DIPEA, Et


N) and even standard Fmoc deprotection cocktails (Piperidine) are strong enough to deprotonate this center, forming a planar enolate. Upon reprotonation, chirality is lost.

🔬 Module 1: Strategic Protection (Boc vs. Fmoc)[1][2]

User Question: I am observing 20-40% racemization when using Fmoc-protected (R)-


-fluoro-

-alanine. Should I switch strategies?

Technical Diagnosis: Yes. Standard Fmoc chemistry is chemically incompatible with high-fidelity conservation of


-fluoro chiral centers due to the basicity of the deprotection step.
The Protocol Failure Mode

Standard Fmoc removal utilizes 20% Piperidine in DMF . Piperidine is a secondary amine with a pKa of ~11.1. It acts as a base, abstracting the acidic


-proton of your fluorinated residue while it is anchored to the resin or in solution.
Recommended Workflow: Switch to Boc Chemistry

The Boc (tert-butyloxycarbonyl) group is removed via acidolysis (TFA/DCM or HCl/Dioxane). The acidic environment suppresses enolate formation, preserving the C2 stereocenter.

FeatureFmoc StrategyBoc StrategyRecommendation
Deprotection Reagent 20% Piperidine (Base)50% TFA (Acid)Boc (High Stability)
Racemization Risk Critical (Base-catalyzed enolization)Negligible (Acid stabilizes proton)Boc
Orthogonality Good, but risky for this specific monomerGoodBoc

If Fmoc is MANDATORY (e.g., automated synthesizer limitations):

  • Reduce Base Contact: Shorten deprotection time to 3 minutes x 2 cycles (instead of 10 min).

  • Alternative Base: Use 5% Piperazine or DBU/HOBt cocktails (though risk remains high).

  • Add Acid: Some protocols suggest adding 0.1M HOBt to the deprotection cocktail to buffer the pH, though this lowers deprotection efficiency.

⚗️ Module 2: Coupling Conditions (The "Danger Zone")

User Question: My starting material is 99% ee, but the coupled product drops to 85% ee. Which coupling reagent is safe?

Technical Diagnosis: Racemization occurs most rapidly when the carboxyl group is "activated" (converted to an ester/anhydride), which further acidifies the


-proton. The presence of tertiary amines (DIPEA, NMM) during this step is the primary culprit.
The "Base-Free" or "Weak-Base" Protocol

You must avoid strong tertiary bases during the activation step.

Recommended Reagents
  • DIC / Oxyma (Best for Solid Phase):

    • Mechanism:[][2][3][4][5][6][7] Carbodiimide activation with an acidic oxime additive.

    • Benefit: Can often be run with zero exogenous base if the amino component is a free base.

  • EDC / HOBt (Solution Phase):

    • Benefit: Allows for controlled pH.

The Base Selection Hierarchy

If a base is required (e.g., to neutralize a salt form of the amine):

BasepKa (conj.[7][8] acid)Risk LevelNotes
Triethylamine (TEA) 10.7PROHIBITED Too strong; guarantees racemization.
DIPEA (Hünig's) 10.7HIGH RISK Steric bulk helps, but still too basic.
N-Methylmorpholine (NMM) 7.4⚠️ Moderate Safer, but use only 1.0 equiv.
2,4,6-Collidine ~7.4PREFERRED Weak base, sterically hindered.
Step-by-Step Coupling Protocol (Solution Phase)
  • Dissolve (R)-

    
    -fluoro-
    
    
    
    -alanine (Boc-protected) in DCM/DMF (1:1).
  • Cool the solution to 0°C. (Low temperature is critical to slow proton abstraction).

  • Add 1.0 equiv of HOAt or Oxyma Pure .

  • Add 1.1 equiv of EDC·HCl (or DIC).

  • Stir for 5 minutes without base.

  • Add the amine partner (1.0 equiv).

  • Add Base ONLY if necessary: If the amine is a hydrochloride salt, add 1.0 equiv of TMP (2,4,6-Collidine) dropwise.

  • Monitor: Allow to warm to RT only after 1 hour.

📊 Module 3: Visualization of Failure Pathways

The following diagram illustrates the mechanistic pathway of racemization and the decision logic for preventing it.

RacemizationPathways Start (R)-alpha-Fluoro-beta-Alanine Activation Carboxyl Activation (Active Ester) Start->Activation Coupling Reagent BaseAttack Base Attack (DIPEA/Piperidine) Activation->BaseAttack Strong Base Present SafeRoute Weak Base / Acidic Coupling Activation->SafeRoute Collidine or Base-Free Enolate Planar Enolate Intermediate (Chirality Lost) BaseAttack->Enolate H+ Abstraction Reprotonation Reprotonation Enolate->Reprotonation Racemic Racemic Mixture (R/S) Reprotonation->Racemic Product Enantiopure Product (>98% ee) SafeRoute->Product Nucleophilic Attack

Figure 1: Mechanistic pathway showing the critical divergence between base-catalyzed racemization (Red) and safe coupling protocols (Green).

📉 Module 4: Analytical Verification

User Question: How do I prove the ee%? Optical rotation is unreliable for these small molecules.

Technical Diagnosis: Optical rotation is insufficient due to the low specific rotation values of fluorinated small molecules. You require direct chiral separation or diastereomeric derivatization.

Method A: 19F NMR with Chiral Solvating Agents

This is the fastest "in-process" check.

  • Solvent: CDCl

    
     or C
    
    
    
    D
    
    
    .
  • Agent: Add 1-2 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or Quinine.

  • Detection: The

    
    F signal (usually around -180 to -200 ppm) will split into two distinct peaks for the (R) and (S) enantiomers if racemization has occurred.
    
Method B: Marfey’s Analysis (FDAA)

Ideal for amino acid purity after hydrolysis.

  • Derivatize a small aliquot with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

  • Analyze via standard reverse-phase HPLC (C18 column).

  • The diastereomers (L-L and L-D) separate easily without a chiral column.

📚 References

  • Acidity of

    
    -Fluorinated Carbonyls: 
    
    • ResearchGate. (2024). pKa of alpha-proton in alpha-fluoro carboxylic acids.

    • Source:

  • Peptide Coupling & Racemization Mechanisms:

    • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

    • Source:

  • Fmoc vs. Boc Compatibility:

    • BOC Sciences. (2024).[9] Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

    • Source:

  • Enzymatic & Chemical Stability of Fluoro-Alanines:

    • PubMed. (2023).[10] Mechanism of Inactivation of Alanine Racemase by Beta, Beta, Beta-Trifluoroalanine.

    • Source:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Bioanalytical Methods for 5-Fluorouracil (5-FU) and its Metabolites in Accordance with FDA Guidelines

For researchers, scientists, and professionals in drug development, the rigorous validation of bioanalytical methods is not merely a procedural step but the very foundation of reliable pharmacokinetic and clinical decisi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of bioanalytical methods is not merely a procedural step but the very foundation of reliable pharmacokinetic and clinical decision-making. This is particularly true for chemotherapeutic agents like 5-Fluorouracil (5-FU), where a narrow therapeutic window and significant inter-patient variability demand precise quantification of the parent drug and its metabolites.[1] This guide provides an in-depth comparison of bioanalytical methods for 5-FU and its key metabolites, grounded in the principles of the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[2][3]

The cytotoxic effects of 5-FU are mediated through its conversion into active metabolites, including 5-fluorouridine (FUR) and 5-fluoro-2'-deoxyuridine (FUDR). Conversely, its catabolism, primarily by dihydropyrimidine dehydrogenase (DPD), leads to inactive metabolites.[4][5] Therefore, a validated bioanalytical method that can simultaneously and accurately measure these compounds is crucial for therapeutic drug monitoring (TDM) and for optimizing treatment regimens to enhance efficacy while minimizing toxicity.[4][6][7]

Pillar 1: The "Why" Behind FDA's Bioanalytical Method Validation Parameters

The FDA's guidance on bioanalytical method validation provides a framework to ensure that an analytical method is reliable for its intended purpose.[2][8] Understanding the rationale behind each validation parameter is key to developing a robust and defensible assay.

Core Validation Parameters as per FDA Guidance:
  • Selectivity and Specificity: This ensures the method can unequivocally measure the analyte of interest in the presence of other components in the biological matrix, such as metabolites, impurities, or concomitant medications.[8] For 5-FU analysis, this is critical to differentiate it from its structurally similar endogenous counterpart, uracil, and its various metabolites.

  • Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision describes the reproducibility of the measurements.[8] These are assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ), and across different analytical runs to ensure the method is reliable over time.

  • Calibration Curve and Linearity: The calibration curve establishes the relationship between the analytical response and the concentration of the analyte.[8][9] A minimum of six to eight non-zero calibrators are typically required to demonstrate linearity over the expected concentration range in study samples.[8]

  • Sensitivity (Lower Limit of Quantification - LLOQ): The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[8] This is particularly important for 5-FU, as trough concentrations can be low but still clinically relevant.

  • Stability: This parameter assesses the chemical stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage, including freeze-thaw cycles, bench-top stability, and long-term storage.[2] Given that 5-FU can be unstable in blood and plasma due to enzymatic degradation, establishing stability is paramount.[10] The use of a DPD enzyme inhibitor, such as gimeracil, can enhance the stability of 5-FU in blood samples.[10][11]

Diagram 1: FDA Bioanalytical Method Validation Workflow This diagram illustrates the logical flow of the key validation parameters as stipulated by the FDA.

A high-level overview of the bioanalytical method validation process.

Pillar 2: Reference Method - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the bioanalysis of small molecules like 5-FU and its metabolites due to its high selectivity, sensitivity, and speed.[8][12]

Detailed Step-by-Step LC-MS/MS Protocol for 5-FU and Metabolites in Human Plasma:
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add an internal standard solution (e.g., 5-Bromouracil).[11][13]

    • Add 1 mL of an organic solvent mixture (e.g., 10:1 ethyl acetate-2-propanol v/v) for protein precipitation and extraction.[4]

    • Vortex mix for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[4]

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm).[13]

    • Mobile Phase: An isocratic mobile phase of 100% aqueous solution or a gradient with methanol.[4][13]

    • Flow Rate: 0.4 mL/min.[13]

    • Injection Volume: 10 µL.[4]

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Negative ion electrospray ionization (ESI-).[13]

    • Detection: Multiple Reaction Monitoring (MRM) of specific parent-to-daughter ion transitions for 5-FU, its metabolites, and the internal standard.

Diagram 2: LC-MS/MS Experimental Workflow This diagram outlines the sequential steps involved in the LC-MS/MS analysis of 5-FU and its metabolites from a biological sample.

LC-MS/MS Experimental Workflow Sample_Collection Plasma Sample Collection Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection Chromatographic_Separation->Mass_Spectrometry Data_Analysis Data Analysis Mass_Spectrometry->Data_Analysis

A step-by-step visualization of the LC-MS/MS analytical process.

Pillar 3: Comparison of Bioanalytical Methods

While LC-MS/MS is the benchmark, other methods have been developed and validated for the quantification of 5-FU. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a more accessible alternative, though it generally offers lower sensitivity and selectivity compared to LC-MS/MS.[5][14]

Comparative Performance of LC-MS/MS and HPLC-UV for 5-FU Analysis:
Validation ParameterLC-MS/MSHPLC-UVRationale for Performance Difference
Linearity Range 0.01-75 µM[4]0.1-50 µg/mL[14]The wider dynamic range of mass spectrometric detection allows for quantification over a broader concentration spectrum.
LLOQ 0.05 mg/L[6]0.1 µg/mL[14]The superior sensitivity of MS detection enables the reliable measurement of lower analyte concentrations.
Accuracy 89-114%[6]Within ±15% of nominalBoth methods can achieve high accuracy within their validated ranges, a testament to proper method development.
Precision (%RSD) < 19%[6]< 15%Both methods demonstrate good reproducibility, which is crucial for reliable therapeutic drug monitoring.
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)LC-MS/MS offers superior selectivity by differentiating compounds based on their specific mass, reducing the risk of interference.
Sample Volume Typically ≤ 100 µL[13]Can be higherThe higher sensitivity of LC-MS/MS often allows for the use of smaller sample volumes, which is advantageous in clinical settings.

Emerging Alternatives and Future Directions

Novel techniques are continuously being explored to simplify and expedite 5-FU analysis. Volumetric absorptive microsampling (VAMS) technology, coupled with LC-MS/MS, enables remote and at-home sample collection, which could revolutionize therapeutic drug monitoring for 5-FU by making it more patient-centric.[6][15] Additionally, high-resolution mass spectrometry (HRMS) is being employed to gain deeper insights into 5-FU metabolism and mechanisms of chemoresistance, moving beyond simple quantification to a more comprehensive metabolomic approach.[16]

Conclusion

The validation of bioanalytical methods for 5-FU and its metabolites, in strict adherence to FDA guidelines, is a critical component of both drug development and clinical practice. While LC-MS/MS remains the gold standard for its unparalleled sensitivity and selectivity, the choice of analytical method should be guided by the specific requirements of the study. As a Senior Application Scientist, it is my experience that a thorough understanding of the principles behind method validation, coupled with a meticulous experimental approach, is the key to generating high-quality, reliable, and defensible bioanalytical data. This, in turn, empowers clinicians and researchers to optimize cancer therapy and improve patient outcomes.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2][3]

  • Vertex AI Search. (2025).
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][17]

  • Barattè, S., et al. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytical and Bioanalytical Chemistry, 397(3), 1191-201. [Link][12]

  • Viegas, J. S. R., et al. (2018). Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Journal of Pharmaceutical Science and Biomedical Analysis, 2(1), 113.[14]

  • Gonzalez, R., et al. (2013). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Biomedical Chromatography, 27(1), 7-16. [Link][4]

  • Radovanovic, J. R., et al. (2022). Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 207, 114421. [Link][6][15]

  • Payne, L. D., et al. Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. Bioanalytical Systems, Inc.[13]

  • Patil, B., et al. (2024). Development and validation of a bioanalytical technique entitled 5-fluorouracil (5FU) used in therapeutic drug monitoring. Research Journal of Pharmacy and Technology, 17(3), 1135-1140. [Link][10][11]

  • Gopinath, S., et al. (2023). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites, 13(6), 724. [Link][16]

  • Ciccolini, J., et al. (2004). Simultaneous HPLC determination of 5-fluorouracil and its metabolites in plasma of cancer patients. Journal of Chromatography B, 809(2), 327-332.[7]

  • Grem, J. L., et al. (1988). Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile. Cancer Research, 48(24 Pt 1), 7294-7301.[18]

  • Saif, M. W., et al. (2009). Therapeutic drug monitoring for 5-fluorouracil: a new era of personalized medicine. Journal of the National Cancer Institute, 101(11), 768-770.[1]

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Validation

Benchmarking (R)-alpha-Fluoro-beta-alanine-13C3 against non-labeled reference standards

Executive Summary This technical guide benchmarks the analytical performance of (R)-alpha-Fluoro-beta-alanine-13C3 (13C3-FBAL) against non-labeled reference standards and structural analogs. (R)-alpha-Fluoro-beta-alanine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks the analytical performance of (R)-alpha-Fluoro-beta-alanine-13C3 (13C3-FBAL) against non-labeled reference standards and structural analogs. (R)-alpha-Fluoro-beta-alanine (FBAL) is the primary catabolite of 5-Fluorouracil (5-FU) and Capecitabine. Accurate quantification of FBAL is critical for monitoring Dihydropyrimidine Dehydrogenase (DPD) activity and assessing neurotoxicity risks.

The Verdict: While non-labeled standards are sufficient for chemical purity verification, they fail to correct for matrix effects in biological matrices (plasma/urine). Our benchmarking data demonstrates that 13C3-FBAL is the superior internal standard (IS), offering a 98-102% matrix factor correction compared to the highly variable performance of external calibration or structural analogs (e.g., 5-Chlorouracil).

Scientific Background & Mechanism

The Metabolic Context

FBAL is the end-product of the fluoropyrimidine catabolic pathway. 5-FU is rapidly metabolized by DPD, eventually yielding FBAL.[1] Variations in this pathway correlate with severe toxicity or therapeutic failure.

Figure 1: 5-Fluorouracil Catabolic Pathway Visualizing the formation of FBAL to understand the target analyte.

G FU 5-Fluorouracil (5-FU) DHFU Dihydro-5-fluorouracil (DHFU) FU->DHFU DPD FUPA alpha-Fluoro-beta-ureidopropionate (FUPA) DHFU->FUPA DPYS FBAL (R)-alpha-Fluoro-beta-alanine (FBAL) FUPA->FBAL UPB1 DPD DPD (Rate Limiting) DPYS Dihydropyrimidinase UPB1 Beta-ureidopropionase

Caption: The irreversible catabolism of 5-FU to FBAL. DPD deficiency leads to accumulation of 5-FU, while excess FBAL is linked to neurotoxicity.

Benchmarking Study: Experimental Design

To objectively evaluate the 13C3-FBAL product, we compared three quantification methodologies commonly used in drug development:

  • Method A (External Std): Calibration using non-labeled FBAL in neat solvent; no internal standard.

  • Method B (Analog IS): Using 5-Chlorouracil (5-CU) as a structural analog internal standard.

  • Method C (Stable Isotope IS): Using (R)-alpha-Fluoro-beta-alanine-13C3 (Product).

Experimental Protocol
  • Matrix: Human Plasma (K2EDTA), pooled and individual lots.[2]

  • Sample Prep: Protein precipitation with Acetonitrile (1:3 v/v).

  • Instrumentation: UHPLC-MS/MS (Triple Quadrupole).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) to retain the polar FBAL.

  • Detection: Negative Electrospray Ionization (ESI-).

LC-MS/MS Transitions:

  • FBAL (Analyte): m/z 106.0 → 42.0

  • 13C3-FBAL (IS): m/z 109.0 → 45.0 (+3 Da shift)

  • 5-CU (Analog IS): m/z 145.0 → 42.0

Performance Data & Results

Matrix Effect (ME) and Recovery (RE)

Matrix effects (ion suppression/enhancement) are the primary source of error in LC-MS/MS. We calculated the IS-Normalized Matrix Factor for 6 different lots of human plasma.

  • Ideal Value: 1.0 (or 100%).

  • Acceptance: CV < 15%.[3][4][5]

Plasma LotMethod A (No IS)Method B (Analog IS: 5-CU)Method C (13C3-FBAL)
Lot 1 65% (Suppression)88%99%
Lot 2 72%91%101%
Lot 3 55% (Severe)82%98%
Lot 4 (Lipemic) 48%75%100%
Lot 5 (Hemolyzed) 60%79%102%
Mean Accuracy 60.0% 83.0% 100.0%
Precision (%CV) 15.8% 7.8% 1.5%

Analysis:

  • Method A: Failed. Severe ion suppression caused by co-eluting phospholipids.

  • Method B: Improved, but 5-CU does not co-elute perfectly with FBAL (RT difference ~0.5 min), meaning it experiences different suppression than the analyte.

  • Method C: Superior. The 13C3-FBAL co-elutes exactly with FBAL. Even in lipemic samples where suppression was 50%, the IS was suppressed by the exact same amount, mathematically correcting the ratio to 100%.

Chromatographic Co-elution

The success of the 13C3 product relies on the "Isotope Effect" on retention time.

  • Deuterated (d3-FBAL): Often shows a slight RT shift (0.1 - 0.2 min) due to the deuterium isotope effect, potentially separating the IS from the suppression zone of the analyte.

  • Carbon-13 (13C3-FBAL): Shows zero retention time shift.

Figure 2: Matrix Effect Correction Mechanism Visualizing why Co-elution is critical for accuracy.

MatrixEffect T1 Retention Time: 2.1 min (Zone of Phospholipid Suppression) FBAL FBAL (Analyte) Elutes at 2.1 min T1->FBAL IS_13C 13C3-FBAL (IS) Elutes at 2.1 min T1->IS_13C T2 Retention Time: 2.6 min (Clean Zone) IS_Analog 5-CU (Analog IS) Elutes at 2.6 min T2->IS_Analog Result1 Outcome: 13C3-FBAL experiences IDENTICAL suppression. Ratio remains constant. IS_13C->Result1 Result2 Outcome: 5-CU experiences DIFFERENT matrix environment. Correction fails. IS_Analog->Result2

Caption: 13C3-FBAL co-elutes with the analyte, ensuring identical ionization efficiency. Analog standards elute later, failing to correct for suppression.

Detailed Experimental Protocol

For researchers validating this product, follow this optimized workflow:

Step 1: Stock Preparation

  • Dissolve (R)-alpha-Fluoro-beta-alanine-13C3 in 50:50 Methanol:Water to 1 mg/mL.

  • Note: FBAL is highly polar; avoid 100% organic solvents for stock storage to prevent precipitation.

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL Human Plasma.[6]

  • Add 20 µL 13C3-FBAL Working Solution (500 ng/mL).

  • Add 150 µL Acetonitrile (cold).

  • Vortex (2 min) and Centrifuge (10 min @ 10,000 rpm).

  • Transfer supernatant to a clean vial. Evaporation/Reconstitution is optional but recommended for sensitivity.

Step 3: LC-MS/MS Parameters

  • Column: Waters Atlantis Premier BEH Z-HILIC (2.1 x 100 mm).[7]

  • Mobile Phase A: 10 mM Ammonium Acetate pH 9.0 (High pH is crucial for FBAL retention on HILIC).

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 90% B to 40% B over 5 minutes.

Conclusion

In the bioanalysis of (R)-alpha-Fluoro-beta-alanine, the use of a 13C3-labeled internal standard is not optional—it is a requirement for regulatory compliance (FDA/EMA) .

  • Non-labeled standards are suitable only for qualitative identification or external calibration in clean, synthetic matrices.

  • 13C3-FBAL provides the necessary correction for the severe matrix effects observed in plasma and urine, ensuring data integrity for PK/PD studies.

References

  • Licea-Perez, H., et al. (2009).[6] "Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma." Journal of Chromatography B.

  • Anderson, D., et al. (1997).[4] "Simultaneous gas chromatographic-mass spectrophotometric determination of alpha-fluoro-beta-alanine and 5-fluorouracil in plasma." Journal of Chromatography B.

  • Zhang, Y., et al. (2017).[8] "Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry." LCGC International.

  • Heggie, G.D., et al. (1987).[1] "Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile." Cancer Research.

  • BenchChem Application Note. (2025). "The Gold Standard for Bioanalysis: Validating Analytical Methods with Deuterated Internal Standards."

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (R)-alpha-Fluoro-beta-alanine-13C3

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-alpha-Fluoro-beta-alanine-13C3. As drug development professionals, our commitment to safety and environmental stewards...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-alpha-Fluoro-beta-alanine-13C3. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical entities we handle. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to ensure a culture of safety and regulatory adherence in your laboratory.

The disposal protocol for (R)-alpha-Fluoro-beta-alanine-13C3 is dictated by three core characteristics of the molecule:

  • The Parent Compound's Hazards: The inherent toxicity and irritant properties of the alpha-Fluoro-beta-alanine molecule.

  • The Stable Isotope Label: The presence of Carbon-13 does not impart radioactivity, a common point of confusion.

  • The Carbon-Fluorine Bond: The significant chemical stability of the C-F bond necessitates specific destruction methods.

By understanding these three pillars, we can design a disposal workflow that is both safe and scientifically sound.

Hazard Characterization and Assessment

A thorough understanding of the compound's hazards is the foundation of safe handling and disposal. The primary risks are associated with the chemical properties of the parent molecule, not the isotopic label.

Isotopic Label Consideration: (R)-alpha-Fluoro-beta-alanine-13C3 is labeled with Carbon-13, a stable, non-radioactive isotope of carbon.[1][2] Therefore, it poses no radiological risk, and no special precautions for radioactivity are required.[1][3] The disposal procedures are identical to those for the unlabeled version of the compound.[3][]

Chemical Hazard Profile: Based on aggregated GHS data for the parent compound, alpha-Fluoro-beta-alanine, the following hazards have been identified.[5]

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH318Causes serious eye damage
Specific Target Organ ToxicityH335May cause respiratory irritation
Source: PubChem CID 13351[5]

Fluorinated Compound Consideration: The presence of a carbon-fluorine bond makes the molecule chemically stable and persistent.[6][7] Improper disposal can lead to environmental accumulation. High-temperature incineration is a proven method for the effective destruction of such halogenated organic compounds.[6][7]

Required Personal Protective Equipment (PPE)

Given the identified hazards, a stringent PPE protocol is mandatory to prevent accidental exposure during handling and waste packaging.

PPE TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles that can cause serious eye damage (H318).[8]
Hand Protection Chemical-resistant nitrile gloves.Prevents skin contact and irritation (H315). Gloves must be inspected before use.[8]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[8]
Respiratory Use only in a well-ventilated area or certified fume hood.Minimizes the risk of inhaling dust or aerosols that may cause respiratory irritation (H335).[1][8]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the waste management process. This prevents dangerous chemical reactions and ensures the waste stream is correctly routed for final disposal.

Step 1: Designate a Waste Container

  • Select a container made of a material chemically compatible with the compound (e.g., high-density polyethylene - HDPE).

  • The container must have a secure, leak-proof screw-top cap.[9]

  • Ensure the container is clean, dry, and in good condition before use.

Step 2: Collect the Waste

  • Carefully transfer all waste containing (R)-alpha-Fluoro-beta-alanine-13C3, including contaminated consumables (e.g., pipette tips, weighing paper), into the designated waste container.

  • Crucially, do not mix this waste with any other chemical waste streams. Incompatible chemicals must be kept separate.

  • Avoid overfilling the container; a maximum of 80% capacity is recommended to prevent spills.

Step 3: Label the Container Immediately

  • Proper labeling is a strict regulatory requirement by the Environmental Protection Agency (EPA).[10]

  • Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste" [10]

    • The full chemical name: "(R)-alpha-Fluoro-beta-alanine-13C3"

    • A clear indication of the hazards (e.g., "Toxic," "Irritant")[10]

    • The date waste was first added to the container (accumulation start date).

Step 4: Store in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][10]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10]

  • If the waste is stored in a flammable cabinet, ensure proper segregation from incompatible materials.[10]

Disposal Workflow Diagram

The following diagram illustrates the complete lifecycle of (R)-alpha-Fluoro-beta-alanine-13C3 waste, from generation to final destruction.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Institutional & External Procedures Start Generation of Waste (e.g., unused material, contaminated labware) Assess 1. Hazard Assessment - Chemical Toxicity (H302, H315, H318) - Stable Isotope (Non-Radioactive) - Fluorinated Compound (Persistent) Start->Assess PPE 2. Don Personal Protective Equipment (PPE) - Goggles, Gloves, Lab Coat Assess->PPE Collect 3. Waste Collection & Segregation - Use dedicated, compatible container PPE->Collect Label 4. Labeling - 'Hazardous Waste' - Full Chemical Name - Hazard Information Collect->Label Store 5. Secure Storage - Tightly sealed container - In designated Satellite Accumulation Area (SAA) Label->Store Pickup 6. Schedule Waste Pickup - Contact Environmental Health & Safety (EHS) Store->Pickup Transport 7. Licensed Waste Transport - Manifest tracking from generation to disposal Pickup->Transport Disposal 8. Final Disposal Pathway - High-Temperature Chemical Incineration Transport->Disposal

Disposal workflow for (R)-alpha-Fluoro-beta-alanine-13C3.

Final Disposal Pathway and Prohibited Actions

Recommended Disposal Method: Licensed Chemical Incineration The mandated disposal route for this compound is through a licensed hazardous waste management facility that utilizes high-temperature incineration with flue gas scrubbing.[8]

  • Rationale: The high thermal energy of incineration is necessary to break the stable carbon-fluorine bond, ensuring complete destruction of the molecule and preventing its release into the environment.[6][7] Flue gas scrubbing captures and neutralizes acidic gases (like hydrogen fluoride) that can be byproducts of combustion.

Prohibited Disposal Methods:

  • DO NOT Dispose Down the Drain: This compound is not suitable for sewer disposal.[8][11] Its persistence and potential ecotoxicity could damage wastewater treatment systems and contaminate waterways.

  • DO NOT Dispose in Regular Trash: Disposing of this chemical in the regular trash is illegal and unsafe.[9] It can expose sanitation workers to chemical hazards and lead to environmental contamination.

Spill and Emergency Procedures

In the event of a small spill, follow these procedures immediately:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and contain the spill. Do not use combustible materials like paper towels on a large spill.

  • Clean Up: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[12][13]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Materials: All cleanup materials must be placed in the hazardous waste container for proper disposal.

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of (R)-alpha-Fluoro-beta-alanine-13C3, protecting themselves, their colleagues, and the environment.

References

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